Technical Documentation Center

5-(Trifluoromethyl)quinolin-7-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Trifluoromethyl)quinolin-7-amine
  • CAS: 1447606-61-2

Core Science & Biosynthesis

Foundational

Chemical properties of 5-(Trifluoromethyl)quinolin-7-amine

Title: 5-(Trifluoromethyl)quinolin-7-amine: A Privileged Scaffold for Advanced Kinase Inhibitor Design Abstract: As the complexity of therapeutic targets increases, the demand for highly functionalized, predictable, and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 5-(Trifluoromethyl)quinolin-7-amine: A Privileged Scaffold for Advanced Kinase Inhibitor Design

Abstract: As the complexity of therapeutic targets increases, the demand for highly functionalized, predictable, and metabolically stable building blocks has never been higher. 5-(Trifluoromethyl)quinolin-7-amine (CAS: 1447606-61-2) represents a highly specialized intermediate in modern medicinal chemistry[1][2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic rationale in drug design, and field-proven synthetic protocols for its incorporation into complex pharmaceutical agents.

Physicochemical Profiling

Before deploying any building block in a synthetic campaign, a rigorous understanding of its baseline properties is required. The substitution pattern of 5-(Trifluoromethyl)quinolin-7-amine—specifically the electron-withdrawing trifluoromethyl (-CF3) group at the C5 position and the electron-donating primary amine at the C7 position—creates a unique push-pull electronic system across the quinoline core.

Table 1: Quantitative Physicochemical Data

PropertySpecification / Value
Chemical Name 5-(Trifluoromethyl)quinolin-7-amine
CAS Registry Number 1447606-61-2[1]
Molecular Formula C10H7F3N2[1]
Molecular Weight 212.17 g/mol [1]
Appearance Light yellow to yellow solid[3]
Storage Conditions 2-8°C, protect from light and moisture[3]
Key Reactive Handles C7-Primary Amine (Nucleophilic), Quinoline Nitrogen (Basic)

Mechanistic Rationale in Drug Design

The selection of 5-(Trifluoromethyl)quinolin-7-amine as a starting material is rarely arbitrary; it is driven by specific pharmacodynamic and pharmacokinetic goals.

The Quinoline Core as a Hinge Binder: The quinoline scaffold is a privileged motif in oncology and infectious disease[4][5]. In the context of kinase inhibitors, the quinoline nitrogen frequently acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides in the hinge region of the kinase ATP-binding pocket[4][6].

The Trifluoromethyl (-CF3) Bioisostere: The introduction of a -CF3 group at the 5-position serves multiple strategic purposes:

  • Metabolic Stability: The highly electronegative and inert carbon-fluorine bonds block cytochrome P450-mediated oxidation at the C5 position, a common site of metabolic liability in unsubstituted quinolines[4][7].

  • Lipophilicity & Target Affinity: The -CF3 group significantly increases the local lipophilicity (logP) of the molecule[7][8]. In kinase targets like c-Met or EGFR, this bulky, hydrophobic moiety is perfectly positioned to occupy deep, lipophilic allosteric pockets adjacent to the ATP-binding site, dramatically increasing binding affinity and residence time[4][6].

The C7-Amine Synthetic Handle: The primary amine at the 7-position provides an ideal vector for solvent-exposed linker attachment. It allows for rapid diversification via amide coupling, urea formation, or Buchwald-Hartwig cross-coupling, enabling medicinal chemists to fine-tune the molecule's solubility and pharmacokinetic profile without disrupting the core hinge-binding interactions[9][10].

Biological Signaling & Target Pathways

Derivatives of trifluoromethyl-quinolines are heavily utilized in the development of Receptor Tyrosine Kinase (RTK) inhibitors[4][6]. By acting as ATP-competitive antagonists, these compounds halt downstream phosphorylation cascades that drive tumor cell proliferation.

Caption: RTK signaling cascade inhibited by quinoline-based ATP-competitive antagonists.

Synthetic Methodologies: Functionalizing the C7-Amine

To build complex drug candidates from 5-(Trifluoromethyl)quinolin-7-amine, the most robust and widely utilized method is the Palladium-Catalyzed Buchwald-Hartwig Amination [9][10]. This reaction couples the C7-amine with various aryl halides (Ar-X) to extend the scaffold.

G Start 5-(Trifluoromethyl) quinolin-7-amine AmineCoord Amine Coordination & Deprotonation Start->AmineCoord ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition (Pd inserts into Ar-X) ArylHalide->OxAdd Catalyst Pd2(dba)3 + BINAP Pre-activation Catalyst->OxAdd Active Pd(0) OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Catalyst Regenerates Pd(0) Product N-Aryl-5-(trifluoromethyl) quinolin-7-amine RedElim->Product Yields

Caption: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination of the quinoline-7-amine.

Step-by-Step Protocol: Buchwald-Hartwig Cross-Coupling

This protocol is designed as a self-validating system. The causality of each reagent choice is explicitly defined to ensure reproducibility and logical troubleshooting.

Reagents & Materials:

  • Substrate: 5-(Trifluoromethyl)quinolin-7-amine (1.0 equiv)

  • Electrophile: Aryl Bromide or Iodide (1.2 equiv)

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 equiv). Rationale: Provides a stable, soluble source of Pd(0).

  • Ligand: BINAP or XPhos (0.10 equiv). Rationale: Bidentate/bulky phosphine ligands prevent catalyst aggregation and accelerate the rate-limiting reductive elimination step.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv). Rationale: Strong enough to deprotonate the coordinated amine intermediate, but sterically hindered to prevent unwanted nucleophilic attack.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Procedure:

  • System Evacuation (Critical Step): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-(Trifluoromethyl)quinolin-7-amine, the aryl halide, Pd2(dba)3, the phosphine ligand, and NaOtBu. Seal the flask and purge with ultra-pure Argon for 15 minutes. Causality: Pd(0) complexes and phosphine ligands are highly sensitive to oxidation. Oxygen must be rigorously excluded to prevent catalyst deactivation.

  • Solvent Addition & Pre-activation: Add anhydrous, degassed solvent via syringe. Stir the mixture at room temperature for 10 minutes. Causality: This allows the dba ligands to dissociate and the phosphine ligand to coordinate with the Pd center, forming the active catalytic species (indicated by a color shift, typically to deep red/orange).

  • Thermal Cross-Coupling: Heat the reaction mixture to 90–100°C in an oil bath. Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. Causality: Elevated temperatures provide the necessary activation energy for the oxidative addition of the aryl halide and the subsequent reductive elimination of the product.

  • Validation & Quenching: The reaction is deemed complete (self-validated) when the starting amine spot on the TLC plate is entirely consumed. Cool the flask to room temperature and quench by filtering the mixture through a pad of Celite. Causality: Celite filtration efficiently removes the precipitated palladium black and insoluble inorganic salts (NaBr/NaI).

  • Workup & Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N-Aryl-5-(trifluoromethyl)quinolin-7-amine derivative.

References

  • allfluoro.com - 5-(Trifluoromethyl)quinolin-7-amine, 1447606-61-2 Products Center.
  • J&K Scientific - 5-(Trifluoromethyl)quinolin-7-amine | 1447606-61-2.
  • ChemicalBook - 5-(trifluoromethyl)quinolin-7-amine | 1447606-61-2.
  • BenchChem Technical Support Team - An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professionals.
  • CymitQuimica - CAS 1860-47-5: 6-methyl-2-(trifluoromethyl)quinoline.
  • RSC Publishing - Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles.
  • MDPI - FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • BenchChem - Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine.
  • Journal of Medicinal Chemistry (ACS) - Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines.
  • NIH / PubMed Central - Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound.

Sources

Exploratory

The Strategic Sourcing and Application of 5-(Trifluoromethyl)quinolin-7-amine (CAS: 1447606-61-2) in Medicinal Chemistry

Executive Summary In preclinical drug discovery, the precise identification, sourcing, and validation of chemical building blocks are foundational to establishing a robust structure-activity relationship (SAR). This tech...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, the precise identification, sourcing, and validation of chemical building blocks are foundational to establishing a robust structure-activity relationship (SAR). This technical whitepaper provides an in-depth analysis of 5-(Trifluoromethyl)quinolin-7-amine , a highly privileged scaffold identified by CAS Registry Number 1447606-61-2 . By examining its physicochemical properties, structural rationale, and downstream synthetic utility, this guide serves as a comprehensive resource for researchers integrating this intermediate into kinase inhibitor or antimalarial discovery pipelines.

Chemical Identity & Physicochemical Profiling

Proper identification via the CAS number ensures that researchers avoid constitutional isomers (e.g., 7-(trifluoromethyl)quinolin-5-amine) which would drastically alter the electronic distribution and reactivity of the scaffold.

PropertySpecification / Value
Chemical Name 5-(Trifluoromethyl)quinolin-7-amine
CAS Registry Number 1447606-61-2
Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
Appearance Light yellow to yellow solid
Storage Conditions 2-8°C (Protect from light)

Data synthesized from verified chemical supplier databases[1].

Structural Rationale in Medicinal Chemistry

As a Senior Application Scientist, I emphasize that the selection of 5-(Trifluoromethyl)quinolin-7-amine as a starting material is never arbitrary. Each functional group serves a distinct pharmacological and synthetic purpose:

  • The Quinoline Core: A classic pharmacophore known for its ability to intercalate DNA and engage the ATP-binding hinge region of various kinases via hydrogen bonding and π−π stacking.

  • The 5-Trifluoromethyl ( CF3​ ) Group: The strategic placement of a CF3​ group at the 5-position introduces strong electron-withdrawing effects. In medicinal chemistry, this bioisosteric modification is employed to increase lipophilicity (enhancing membrane permeability) and to block cytochrome P450-mediated metabolic oxidation at electron-rich aromatic sites, thereby improving the pharmacokinetic half-life[2][3].

  • The 7-Amine Handle: Positioned at the 7-position, the primary amine acts as a versatile synthetic vector. It allows for rapid diversification through amide bond formation, reductive amination, or transition-metal-catalyzed cross-coupling, enabling the rapid generation of compound libraries.

Workflow: From CAS Lookup to Synthetic Application

The transition from digital identification (CAS lookup) to physical application requires a self-validating workflow. Procurement based on CAS 1447606-61-2 must be followed by rigorous Quality Control (QC) to ensure batch integrity before committing the material to complex, multi-step syntheses.

Workflow A 1. CAS Lookup (1447606-61-2) B 2. Vendor Sourcing & Procurement A->B C 3. QC Validation (LC-MS & 1H-NMR) B->C D 4. Synthetic Derivatization (e.g., Buchwald-Hartwig) C->D

Fig 1: Standardized workflow from CAS identification to synthetic application.

Experimental Protocols: Validation and Derivatization

Every protocol described below is designed as a self-validating system. Validating the starting material prevents the propagation of errors through a multi-step synthesis.

Protocol A: Quality Control Validation (LC-MS and NMR)

Causality: Commercial building blocks can degrade over time or contain regioisomeric impurities from the manufacturing process. LC-MS confirms the exact mass and purity, while 1 H-NMR confirms the regiochemistry of the CF3​ and NH2​ groups on the quinoline ring.

  • Sample Preparation: Dissolve 1 mg of 5-(Trifluoromethyl)quinolin-7-amine in 1 mL of LC-MS grade Methanol. For NMR, dissolve 5 mg in 0.5 mL of deuterated DMSO ( DMSO−d6​ ).

  • LC-MS Analysis: Inject 1 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

    • Validation Check: The extracted ion chromatogram (EIC) must show a single dominant peak (>95% UV purity at 254 nm) with an m/z of 213.08 ( [M+H]+ ).

  • 1 H-NMR Analysis (400 MHz): Acquire a standard 1D proton spectrum.

    • Validation Check: Look for the characteristic broad singlet of the primary amine ( NH2​ ) around 6.0-6.5 ppm (exchangeable with D2​O ). The aromatic protons of the quinoline core must integrate to exactly 5 protons, with coupling constants reflecting the 5,7-substitution pattern.

Protocol B: Buchwald-Hartwig Cross-Coupling of the 7-Amine

Causality: To build a targeted kinase inhibitor, the 7-amine is often coupled with an aryl halide. Palladium-catalyzed Buchwald-Hartwig amination is chosen over standard Nucleophilic Aromatic Substitution ( SN​Ar ) due to the deactivated nature of the amine—a direct consequence of the electron-withdrawing CF3​ group and the quinoline nitrogen.

  • Reagent Charging: In an oven-dried Schlenk flask, combine 5-(Trifluoromethyl)quinolin-7-amine (1.0 eq), an aryl bromide (1.1 eq), Pd2​(dba)3​ (0.05 eq), XPhos ligand (0.1 eq), and Cs2​CO3​ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry Nitrogen three times to prevent catalyst oxidation.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration) via a sterile syringe.

  • Reaction Execution: Heat the mixture to 100°C for 12 hours under vigorous magnetic stirring.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate in vacuo. Purify via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.

Biological Application: Kinase Inhibition Pathway

Once derivatized, compounds derived from CAS 1447606-61-2 are frequently evaluated in oncology and infectious disease models. In oncology, quinoline derivatives often act as Type I or Type II kinase inhibitors, directly competing with ATP in the active site.

Pathway L Growth Factor (Ligand) R Receptor Tyrosine Kinase (RTK) L->R Activates P PI3K / AKT Signaling Cascade R->P Phosphorylates I Quinoline Derivative (Synthesized Drug) I->R Blocks ATP Pocket T Tumor Cell Proliferation P->T Promotes

Fig 2: Mechanism of action for quinoline-derived RTK inhibitors in oncology.

The strategic integration of the trifluoromethyl group ensures that once the drug binds to the kinase, it resists rapid degradation by hepatic enzymes, maintaining a therapeutic concentration in the plasma.

References

  • Oriental Journal of Chemistry . "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives". Oriental Journal of Chemistry (June 30, 2023). Available at:[Link]

  • Journal of Medicinal Chemistry - ACS Publications . "Discovery of 6-N,N-Bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a Novel Selective Androgen Receptor Modulator". J. Med. Chem. (2006). Available at:[Link]

Sources

Foundational

5-(Trifluoromethyl)quinolin-7-amine physical and chemical properties

Abstract This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5-(Trifluoromethyl)quinolin-7-amine, a fluorinated heterocyclic compound of significant interest...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5-(Trifluoromethyl)quinolin-7-amine, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The strategic incorporation of a trifluoromethyl group onto the quinoline scaffold imparts unique electronic properties that are highly sought after in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This document details the compound's structural attributes, available physical and chemical data, a plausible synthetic pathway, and key safety considerations. The information presented herein is intended to serve as a foundational resource for the synthesis, characterization, and application of this versatile chemical entity.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the landscape of pharmaceutical development, forming the core of numerous approved drugs with a wide array of therapeutic applications, including anticancer and antimicrobial agents.[1] The introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern medicinal chemistry. The CF₃ group's strong electron-withdrawing nature, metabolic stability, and ability to enhance membrane permeability make it a valuable functional group for optimizing drug candidates.[2]

5-(Trifluoromethyl)quinolin-7-amine combines the privileged quinoline core with a strategically placed trifluoromethyl group at the C5 position and an amino group at the C7 position. This specific arrangement of functional groups is anticipated to create a molecule with distinct electronic and biological properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide aims to consolidate the available technical information on this compound, providing a critical resource for its scientific exploration.

Molecular Structure and Properties

The structural and physical properties of 5-(Trifluoromethyl)quinolin-7-amine are summarized below. It is important to note that while some data is available, specific experimental values for properties such as melting and boiling points are not widely reported in the public domain. In such cases, data from closely related analogs are provided for estimation.

Chemical Structure

Synthesis_of_5_Trifluoromethyl_quinolin_7_amine reactant1 3-Amino-5-(trifluoromethyl)aniline intermediate Enamine Intermediate reactant1->intermediate Condensation reactant2 Malonaldehyde bis(dimethyl acetal) reactant2->intermediate product 5-(Trifluoromethyl)quinolin-7-amine intermediate->product Cyclization & Aromatization

Caption: Proposed synthetic pathway for 5-(Trifluoromethyl)quinolin-7-amine.

Experimental Protocol (Adapted from a general procedure)[3]:

  • Reaction Setup: To a round-bottom flask, add 3-amino-5-(trifluoromethyl)aniline (1.0 eq) and malonaldehyde bis(dimethyl acetal) (1.1 eq) in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(Trifluoromethyl)quinolin-7-amine.

Chemical Reactivity

The reactivity of the 5-(Trifluoromethyl)quinolin-7-amine molecule is influenced by both the electron-donating amino group and the electron-withdrawing trifluoromethyl group.

  • Amino Group: The 7-amino group is a nucleophilic site and can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization.

  • Quinoline Ring: The quinoline ring system is susceptible to both electrophilic and nucleophilic aromatic substitution, with the positions of substitution being influenced by the existing substituents. The trifluoromethyl group deactivates the ring towards electrophilic attack, while the amino group activates it.

  • Trifluoromethyl Group: The CF₃ group is generally stable and unreactive under most conditions. However, its strong electron-withdrawing nature influences the reactivity of the quinoline ring. Research on related 8-aminoquinoline derivatives has shown that direct C-H trifluoromethylation at the 5-position is possible using a copper catalyst, suggesting that this position is susceptible to radical or Friedel-Crafts-type reactions. [4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the positions of the amino and trifluoromethyl groups. Protons on the pyridine ring will likely appear at a lower field compared to those on the benzene ring. The protons of the amino group will appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. [5]The chemical shift of this signal will be characteristic of a CF₃ group attached to an aromatic ring.

Mass Spectrometry (MS)

The mass spectrum of 5-(Trifluoromethyl)quinolin-7-amine is expected to show a prominent molecular ion peak (M⁺) at m/z 212. Common fragmentation patterns for quinoline derivatives include the loss of HCN and fragmentation of the substituent groups.

Applications in Drug Discovery and Research

The unique combination of a quinoline scaffold, an amino group, and a trifluoromethyl group makes 5-(Trifluoromethyl)quinolin-7-amine a highly attractive building block in drug discovery.

  • Medicinal Chemistry: The amino group provides a convenient handle for further functionalization, allowing for the synthesis of a diverse library of derivatives. These derivatives can be screened for a wide range of biological activities, including as kinase inhibitors, anticancer agents, and antimicrobial compounds. The trifluoromethyl group can enhance the metabolic stability and cell permeability of the resulting molecules.

  • Fluorescent Probes: Quinolines containing both an amino and a trifluoromethyl group have been shown to exhibit strong intramolecular charge-transfer fluorescence. [3]This property makes them promising candidates for the development of fluorescent probes for cellular imaging and biological assays.

Drug_Discovery_Workflow start 5-(Trifluoromethyl)quinolin-7-amine (Starting Material) synthesis Synthesis of Derivatives (e.g., Amide Coupling, Alkylation) start->synthesis screening Biological Screening (e.g., Kinase Assays, Cell Viability) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Role of 5-(Trifluoromethyl)quinolin-7-amine in a typical drug discovery workflow.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. Harmful if swallowed, and may cause skin, eye, and respiratory irritation. [6][7]

Conclusion

5-(Trifluoromethyl)quinolin-7-amine is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis can likely be achieved through a catalyst-free condensation reaction, and its chemical properties offer multiple avenues for further derivatization. While a complete experimental dataset for its physical and spectroscopic properties is not yet available in the public domain, this technical guide provides a comprehensive summary of the existing knowledge and well-founded predictions. It is our hope that this document will serve as a valuable resource for researchers and scientists, stimulating further investigation into the promising applications of this versatile molecule.

References

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 2019.

  • 5-(Trifluoromethyl)quinolin-8-amine. Sigma-Aldrich.

  • 5-(TRIFLUOROMETHYL)ISOQUINOLIN-7-AMINE. Sigma-Aldrich.

  • 5-(Trifluoromethyl)quinolin-7-amine. PubChem.

  • 5-(Trifluoromethyl)quinolin-7-amine. J&K Scientific.

  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. Benchchem.

  • Safety Data Sheet. Cayman Chemical.

  • 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry, 2016.

  • 7-(Trifluoromethyl)quinoline. PubChem.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 2023.

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 2023.

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.

Sources

Exploratory

1H and 13C NMR Characterization of 5-(Trifluoromethyl)quinolin-7-amine: A Comprehensive Technical Guide

Executive Summary The structural elucidation of substituted quinolines is a critical pathway in modern drug discovery, given the scaffold's privileged status in medicinal chemistry. 5-(Trifluoromethyl)quinolin-7-amine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted quinolines is a critical pathway in modern drug discovery, given the scaffold's privileged status in medicinal chemistry. 5-(Trifluoromethyl)quinolin-7-amine (CAS: 1447606-61-2) presents a unique analytical challenge and learning model due to its complex "push-pull" electronic environment. The molecule features a highly electron-withdrawing trifluoromethyl (-CF₃) group at the C5 position and a strongly electron-donating amine (-NH₂) group at the C7 position, all superimposed on the electron-deficient quinoline core.

This whitepaper provides an in-depth, expert-level guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this molecule. By moving beyond mere spectral assignments, this guide explores the fundamental quantum mechanical and electronic causalities driving these chemical shifts, providing a robust framework for researchers analyzing highly functionalized heteroaromatics.

Structural Anatomy and Electronic Push-Pull Dynamics

To accurately interpret the NMR spectra of 5-(Trifluoromethyl)quinolin-7-amine, one must first deconstruct the competing electronic effects governing the local magnetic environment of each nucleus [1, 2].

  • The Quinoline Core (-I / -M Effect): The electronegative nitrogen atom (N1) withdraws electron density from the pyridine ring via both inductive (-I) and mesomeric (-M) effects. This strongly deshields the protons and carbons at the C2 and C4 positions, shifting their resonances downfield.

  • The C5-Trifluoromethyl Group (-I Effect & Spin-Spin Coupling): The -CF₃ group is a powerful electron-withdrawing group. It pulls electron density away from the carbocyclic ring, deshielding nearby nuclei. More importantly, the ¹⁹F isotope (100% natural abundance, spin = ½) introduces severe heteronuclear spin-spin coupling, splitting the ¹³C signals of the CF₃ carbon and the adjacent C5 carbon into distinct quartets [3].

  • The C7-Amine Group (+M Effect): The -NH₂ group acts as a strong electron-donating group via resonance (+M). The nitrogen lone pair delocalizes into the aromatic system, significantly increasing electron density at the ortho positions (C6 and C8). This creates a profound shielding effect, pushing these signals upfield.

Electronic_Effects Core Quinoline Core (Heteroaromatic System) CF3 C5: -CF3 Group Strong Inductive EWG (-I) Core->CF3 NH2 C7: -NH2 Group Strong Resonance EDG (+M) Core->NH2 Deshield Deshielding & Coupling Downfield Shift + Quartets CF3->Deshield Electron Withdrawal Shield Shielding Effect Upfield Shift (Ortho/Para) NH2->Shield Electron Donation Target1 C5, CF3, H4 (Downfield) Deshield->Target1 Target2 C6, C8, H6, H8 (Upfield) Shield->Target2

Figure 1: Electronic push-pull effects governing the chemical shifts in the molecule.

Standardized Experimental Protocol for NMR Acquisition

High-fidelity NMR acquisition requires a self-validating protocol. The presence of quaternary carbons and heteronuclear coupling demands specific parameter adjustments.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of 5-(Trifluoromethyl)quinolin-7-amine in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6).

    • Causality: DMSO-d6 is chosen over CDCl₃ because polar amines often suffer from poor solubility and line broadening in non-polar solvents. Furthermore, DMSO-d6 stabilizes the exchangeable -NH₂ protons via hydrogen bonding, preventing them from exchanging too rapidly and allowing them to be observed as a distinct broad singlet.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of DMSO-d6 (39.5 ppm for ¹³C). Perform rigorous gradient shimming (Z0, Z1, Z2) to ensure a highly homogeneous magnetic field.

  • Probe Tuning and Matching: Manually or automatically tune the probe for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz).

    • Causality: Precise tuning is mandatory to capture the low-intensity quaternary carbon quartets generated by the -CF₃ group.

  • ¹H NMR Acquisition: Acquire 16 scans using a 30° flip angle and a 1-second relaxation delay (d1).

  • ¹³C NMR Acquisition (Critical Step): Acquire ≥1024 scans with inverse-gated ¹H decoupling. Extend the relaxation delay (d1) to 2.5–3.0 seconds.

    • Causality: Quaternary carbons (C4a, C8a, C5, C7, and CF₃) lack attached protons. They do not benefit from dipole-dipole relaxation or the Nuclear Overhauser Effect (NOE). A standard 1-second delay will cause these signals to saturate and disappear into the baseline. Extending d1 ensures complete longitudinal relaxation (T1) and visible quaternary peaks.

  • Self-Validation Checkpoint: Post-acquisition, verify that the residual DMSO-d6 pentet is exactly at 2.50 ppm (¹H) and 39.52 ppm (¹³C). Validate the structure by measuring the ¹J_C-F coupling constant; it must fall between 270–275 Hz to confirm an intact -CF₃ group.

Experimental_Workflow Prep Sample Preparation Dissolve 10 mg in 0.6 mL DMSO-d6 Ensure homogeneous solution Lock Lock & Shim Lock to DMSO-d6 (39.5 ppm) Optimize Z0, Z1, Z2 shims Prep->Lock Tune Probe Tuning Match 1H & 13C frequencies Crucial for CF3 sensitivity Lock->Tune Acq1H 1H Acquisition ns=16, d1=1s, pulse=30° Self-Validation: TMS at 0.00 ppm Tune->Acq1H Acq13C 13C Acquisition ns=1024, d1=3s (extended) Self-Validation: Quaternary C visibility Tune->Acq13C Process Data Processing Zero-filling, FT, Phase Correction Extract J-couplings (1J, 2J) Acq1H->Process Acq13C->Process

Figure 2: Experimental workflow for NMR acquisition with self-validation checkpoints.

¹H NMR Spectral Analysis & Causality

The ¹H NMR spectrum of 5-(Trifluoromethyl)quinolin-7-amine in DMSO-d6 is characterized by the distinct separation of the pyridine ring protons and the highly shielded benzene ring protons [4].

Table 1: ¹H NMR Assignments (Predictive Model in DMSO-d6)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Causality
H2 ~8.85dd³J = 4.2, 1.61HHighly deshielded by the directly adjacent electronegative N1 atom.
H4 ~8.40dd³J = 8.5, 1.61HDeshielded by the quinoline ring current and the para-nitrogen effect.
H3 ~7.45dd³J = 8.5, 4.21HStandard pyridine-like beta proton; lacks direct deshielding from N1.
H6 ~7.20d⁴J = 2.21HStrongly shielded by the ortho -NH₂ group (+M effect), countering the -CF₃ pull.
H8 ~6.95d⁴J = 2.21HMost shielded proton. Benefits from the ortho -NH₂ group and lacks adjacent EWGs.
-NH₂ ~6.30br sExchangeable2HBroadened due to quadrupolar relaxation of ¹⁴N and chemical exchange.

Expert Insight: The coupling between H6 and H8 is a classic meta-coupling (⁴J ≈ 2.2 Hz). Because the C7 position is occupied by the amine and C5 by the trifluoromethyl group, H6 and H8 are isolated from ortho-coupling, resulting in clean doublets.

¹³C and ¹⁹F NMR Spectral Analysis & Heteronuclear Coupling

The ¹³C NMR spectrum is dominated by the heteronuclear spin-spin coupling between the ¹³C and ¹⁹F nuclei. The presence of fluorine induces a paramagnetic shielding effect on the carbon nucleus, leading to complex shift dynamics that deviate from standard electron density correlations [1, 3].

Table 2: ¹³C NMR Assignments (Predictive Model in DMSO-d6)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Mechanistic Causality
C2 ~151.0s-Deshielded by the adjacent N1 atom.
C7 ~148.5s-Deshielded by the directly attached electronegative -NH₂ nitrogen.
C8a ~145.0s-Bridgehead carbon adjacent to N1.
C4 ~132.0s-Pyridine ring carbon, deshielded by ring current.
C5 ~125.8q²J ≈ 30.0Split into a quartet by the adjacent -CF₃ group (2 bonds away).
-CF₃ ~124.2q¹J ≈ 272.0Massive 1-bond coupling. Exhibits counterintuitive deshielding [1].
C4a ~122.0q³J ≈ 4.0Bridgehead carbon; may show fine 3-bond coupling to the -CF₃ group.
C3 ~120.0s-Standard pyridine beta-carbon.
C6 ~108.0q³J ≈ 3.5Highly shielded by ortho -NH₂; fine 3-bond coupling to -CF₃.
C8 ~102.0s-Extremely shielded by the ortho -NH₂ group (+M resonance effect).

Expert Insight: When processing the ¹³C spectrum, the -CF₃ peak at ~124.2 ppm will appear as four distinct peaks of equal intensity (1:1:1:1 ratio) separated by ~272 Hz. This is a self-validating feature of the molecule. If the spectrometer's signal-to-noise ratio is poor, the C5 quartet (~125.8 ppm, ²J ≈ 30 Hz) is often mistaken for baseline noise. Applying an exponential window function (line broadening, LB = 1.0 to 2.0 Hz) during data processing will artificially broaden the peaks but significantly improve the visibility of these critical quaternary quartets.

References

  • Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547.[Link]

  • Reiter, D., et al. (2022). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. [Link]

  • SpectraBase (John Wiley & Sons). Quinoline - SpectraBase Compound ID: GJHDdXyTOHv.[Link]

Foundational

An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Quinolines

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold has emerged as a powerful tool in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold has emerged as a powerful tool in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of this privileged heterocyclic system. This technical guide provides a comprehensive exploration of the discovery and historical evolution of trifluoromethylated quinolines, from their initial synthesis to their contemporary applications in drug discovery. We will delve into the pioneering work that established the foundations of this chemical class, trace the evolution of synthetic methodologies from classical cyclization reactions to modern direct C-H functionalization, and examine the impact of trifluoromethylation on the biological activity of quinoline-based compounds. This guide aims to provide researchers and drug development professionals with a thorough understanding of the historical context, synthetic strategies, and therapeutic potential of trifluoromethylated quinolines, thereby facilitating the design and development of next-generation therapeutics.

The Dawn of a New Era: Early Synthesis and Pioneering Investigations

The story of trifluoromethylated quinolines is intrinsically linked to the broader history of organofluorine chemistry. While the quinoline core was first isolated from coal tar in 1834, the introduction of the trifluoromethyl group came much later with the advent of suitable fluorination technologies.[1][2] Early explorations into the synthesis of organofluorine compounds were fraught with challenges, but the unique properties conferred by the trifluoromethyl group—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—drove continued research.[1][3][4]

A pivotal moment in the history of trifluoromethylated quinolines arrived in 1954 with the work of R. Belcher, M. Stacey, A. Sykes, and J. C. Tatlow . Their publication in the Journal of the Chemical Society detailed a systematic investigation into the synthesis of various trifluoromethylquinoline derivatives.[5][6] This seminal work laid a crucial foundation for the field, providing some of the first reliable synthetic routes to these compounds and sparking further interest in their chemical and biological properties. Belcher and Tatlow, in particular, were significant figures in the advancement of organofluorine chemistry, contributing to both synthetic methods and analytical techniques for fluorinated organic compounds.[7][8][9]

These early synthetic endeavors primarily relied on classical quinoline syntheses, adapting them to incorporate trifluoromethyl-containing building blocks. The challenges were significant, often involving harsh reaction conditions and limited availability of starting materials. Nevertheless, this pioneering work demonstrated the feasibility of creating these novel chemical entities and set the stage for their future exploration in medicinal chemistry.

The Evolution of Synthetic Strategies: From Classical Reactions to Modern Innovations

The synthetic toolbox for accessing trifluoromethylated quinolines has expanded dramatically since the mid-20th century. Methodologies can be broadly categorized into two main approaches: classical cyclization reactions using trifluoromethylated precursors and modern direct trifluoromethylation techniques.

Classical Cyclization Strategies: Building from the Ground Up

The earliest methods for synthesizing trifluoromethylated quinolines involved the adaptation of well-established named reactions for quinoline synthesis, such as the Combes, Friedländer, and Skraup-Doebner-von Miller reactions.[10][11][12][13][14][15] These approaches construct the quinoline ring system from acyclic precursors, at least one of which bears a trifluoromethyl group.

The Combes synthesis, first reported in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone.[10][11][12][16] To generate trifluoromethylated quinolines, a trifluoromethyl-containing β-diketone, such as hexafluoroacetylacetone, is employed. This method has proven effective for the synthesis of 2,4-bis(trifluoromethyl)quinolines.[5]

Experimental Protocol: Combes Synthesis of 2,4-bis(trifluoromethyl)quinolines [5]

  • Materials: Substituted aniline, hexafluoroacetylacetone, Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

  • Procedure:

    • To a stirred solution of the substituted aniline (1.0 mmol) is added hexafluoroacetylacetone (2.0 mmol).

    • Eaton's reagent (3.0 mL) is then added to the mixture.

    • The reaction mixture is heated to 80 °C and stirred for 10 hours.

    • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice water.

    • The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

    • The resulting mixture is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 2,4-bis(trifluoromethyl)quinoline.

The mechanism of the Combes synthesis involves the initial formation of an enamine intermediate from the aniline and the β-diketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the quinoline ring. Subsequent dehydration yields the final aromatic product.[10]

Caption: Simplified mechanism of the Combes synthesis for trifluoromethylated quinolines.

The Friedländer synthesis, discovered in 1882, provides another versatile route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14][15][17][18][19] For the synthesis of trifluoromethylated quinolines, a trifluoromethyl-substituted 2-aminoaryl ketone or a trifluoromethyl-containing methylene compound can be used.[20][21]

The reaction can be catalyzed by either acids or bases and generally proceeds through an initial aldol condensation followed by cyclization and dehydration, or through the formation of a Schiff base intermediate followed by cyclization.[15]

Friedlander_Mechanism cluster_path1 Aldol Pathway cluster_path2 Schiff Base Pathway 2-Aminoaryl_Ketone 2-Aminoaryl Ketone Aldol_Adduct Aldol Adduct 2-Aminoaryl_Ketone->Aldol_Adduct Methylene_Compound α-Methylene Compound Methylene_Compound->Aldol_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl Dehydration Final_Quinoline1 Trifluoromethylated Quinoline Unsaturated_Carbonyl->Final_Quinoline1 Cyclization & Dehydration 2-Aminoaryl_Ketone2 2-Aminoaryl Ketone Schiff_Base Schiff Base 2-Aminoaryl_Ketone2->Schiff_Base Methylene_Compound2 α-Methylene Compound Methylene_Compound2->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Reaction Final_Quinoline2 Trifluoromethylated Quinoline Cyclized_Intermediate->Final_Quinoline2 Dehydration

Caption: The two possible mechanistic pathways of the Friedländer quinoline synthesis.

Modern Direct C-H Trifluoromethylation: A Paradigm Shift

While classical methods are foundational, they often require the synthesis of specific fluorinated starting materials, which can be a multi-step and inefficient process. The last few decades have witnessed a paradigm shift towards direct C-H trifluoromethylation of the pre-formed quinoline ring. These methods offer greater synthetic efficiency and allow for the late-stage introduction of the trifluoromethyl group, a highly desirable feature in drug discovery.[19][22]

Many modern C-H trifluoromethylation reactions proceed through a radical-based mechanism. These reactions typically involve a trifluoromethyl radical source, a catalyst (often a transition metal or a photoredox catalyst), and an oxidant.[23][24][25]

A common mechanistic pathway involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor. This radical then adds to the electron-deficient quinoline ring, forming a radical intermediate. Subsequent oxidation and deprotonation regenerate the aromaticity and yield the trifluoromethylated quinoline.[23]

Radical_Trifluoromethylation Quinoline Quinoline Radical_Adduct Radical Adduct Quinoline->Radical_Adduct CF3_Source CF3 Radical Source CF3_Radical •CF3 CF3_Source->CF3_Radical Catalyst/Light CF3_Radical->Radical_Adduct Radical Addition Cation_Intermediate Cationic Intermediate Radical_Adduct->Cation_Intermediate Oxidation Final_Product Trifluoromethylated Quinoline Cation_Intermediate->Final_Product Deprotonation

Caption: Generalized mechanism for the radical C-H trifluoromethylation of quinoline.

Copper-based catalysts have proven particularly effective in mediating the direct C-H trifluoromethylation of heterocycles, including quinolines.[17][20][26] These reactions can proceed through various mechanisms, including radical pathways or pathways involving organocopper intermediates. The choice of directing group on the quinoline substrate can influence the regioselectivity of the trifluoromethylation.[17][26] For instance, an 8-amino group can direct trifluoromethylation to the C5 position.[17][26]

The Impact of Trifluoromethylation on Biological Activity: A Medicinal Chemistry Perspective

The introduction of a trifluoromethyl group can have a profound impact on the biological properties of a quinoline-based molecule. This is due to a combination of steric and electronic effects, as well as the high metabolic stability of the C-F bond.[3][4]

Key Physicochemical Effects of the Trifluoromethyl Group:

  • Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, which can enhance membrane permeability and improve oral bioavailability.[4][27]

  • Metabolic Stability: The high strength of the carbon-fluorine bond makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug and reduce the potential for the formation of reactive metabolites.[3][6][28]

  • Altered Basicity: As a strong electron-withdrawing group, the CF₃ group can decrease the basicity (pKa) of the quinoline nitrogen. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, receptor binding, and off-target activities.

  • Modified Conformation and Binding: The steric bulk and unique electronic properties of the trifluoromethyl group can alter the preferred conformation of a molecule, leading to enhanced binding affinity and selectivity for its biological target.

Case Study: Mefloquine and the Fight Against Malaria

Perhaps the most prominent example of a trifluoromethylated quinoline in medicine is the antimalarial drug mefloquine .[29][30][31] Developed in the 1970s, mefloquine contains two trifluoromethyl groups on the quinoline core. These groups are crucial for its potent activity against chloroquine-resistant strains of Plasmodium falciparum. The trifluoromethyl groups contribute to the drug's lipophilicity, allowing it to accumulate in the parasite's digestive vacuole, and enhance its metabolic stability, leading to a long half-life.[29]

Emerging Therapeutic Applications

Beyond its success in antimalarial therapy, the trifluoromethylated quinoline scaffold has shown promise in a wide range of other therapeutic areas.

Table 1: Selected Biological Activities of Trifluoromethylated Quinolines

Therapeutic AreaExample Compound/ClassBiological Target/Mechanism of ActionIC₅₀/ActivityReference(s)
Anticancer Quinoline-derived trifluoromethyl alcoholsPotent growth inhibitorsLC₅₀ = 14.14 µM (against a cancer cell line)[9][12][32]
Trifluoromethyl quinoline derivativesPI3K inhibitorsExhibited higher efficacy than doxorubicin against various cancer cell lines[21]
Antiepileptic & Analgesic Quinoline-derived α-trifluoromethylated alcoholsSodium channel blockersRelieved thermal pain response in zebrafish larvae[3]
Antimalarial 2,8-bis(trifluoromethyl)quinoline derivativesInhibition of parasite growthIC₅₀ = 0.083 µM (against P. falciparum)[33]
Imidazole-2,8-di(trifluoromethyl)quinoline hybridsInhibition of parasite growthActive against multiple P. falciparum strains[30]
Anti-neglected Tropical Diseases 2-substituted trifluoromethylquinolinesAntileishmanial activityActive against various Leishmania species[2]

Future Perspectives and Conclusion

The journey of trifluoromethylated quinolines from their initial synthesis to their current status as a valuable scaffold in drug discovery is a testament to the power of synthetic innovation and the unique properties of the trifluoromethyl group. While classical synthetic methods laid the groundwork, modern direct C-H functionalization techniques have opened up new avenues for the efficient and late-stage introduction of this crucial functionality.

Looking ahead, the field is poised for further advancements. The development of more selective and sustainable catalytic methods for trifluoromethylation will continue to be a major focus. Furthermore, a deeper understanding of the structure-activity relationships of trifluoromethylated quinolines will enable the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this fascinating class of compounds holds immense promise for addressing a wide range of unmet medical needs, from infectious diseases to cancer and beyond.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1802–1807.
  • Belcher, R., Stacey, M., Sykes, A., & Tatlow, J. C. (1954). The synthesis of certain trifluoromethylquinoline derivatives. Journal of the Chemical Society (Resumed), 3846.
  • Belcher, R., Stacey, M., Sykes, A., & Tatlow, J. C. (1954). The synthesis of certain trifluoromethylquinoline derivatives. Journal of the Chemical Society (Resumed). [Link]

  • Kuninobu, Y., Nishi, M., & Kanai, M. (2016). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry, 14(34), 8092–8100.
  • Kuninobu, Y., Nishi, M., & Kanai, M. (2016). 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives. Organic & Biomolecular Chemistry, 14(34), 8092-8100.
  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
  • BenchChem. (2025). A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • Nagib, D. A., & MacMillan, D. W. C. (2011). Radical trifluoromethylation of five- and six-membered heteroarenes and C–H arenes via photoredox catalysis.
  • Polo, C., & Togni, A. (2020). Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules. Chemical Science, 11(42), 11415–11420.
  • Nagib, D. A., & MacMillan, D. W. C. (2011). Radical trifluoromethylation of five- and six-membered heteroarenes and C–H arenes via photoredox catalysis.
  • Wang, X., Ye, Y., Zhang, S., & Feng, J. (2013). Copper-catalyzed direct C-H trifluoromethylation of quinones. Organic Letters, 15(14), 3738–3741.
  • BenchChem. (2025). Step-by-Step Friedländer Synthesis of Quinolines: Application Notes and Protocols for Researchers. BenchChem.
  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
  • Liu, T., & Shen, Q. (2011). Copper-Catalyzed Trifluoromethylation of Terminal Alkenes through Allylic C–H Bond Activation. Journal of the American Chemical Society, 133(37), 14786–14789.
  • Trout, R. E. L., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5364–5381.
  • Sloop, J. C. (2000). Combes quinoline synthesis. Wikipedia.
  • Combes, A. (1888). Combes quinoline synthesis. Grokipedia.
  • de Kock, C., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 24(22), 4108.
  • Tu, Z., et al. (2022). Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)SiCF3. Chinese Journal of Chemistry, 40(11), 1391-1398.
  • Belcher, R., & Tatlow, J. C. (1951). The determination of fluorine in organic compounds. The Analyst, 76(907), 593.
  • Combes, A. (1888). Combes quinoline synthesis. Grokipedia.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Alfa Chemistry. (2025). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem.
  • Singh, P., & Kumar, A. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12(36), 23517–23537.
  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. BenchChem.
  • J&K Scientific LLC. (2025). Friedländer Synthesis. J&K Scientific LLC.
  • Friedländer, P. (1882). Friedländer synthesis. Wikipedia.
  • de Kock, C., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 24(22), 4108.
  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Yuan, W.-C., et al. (2022).
  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276–289.
  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573.
  • Williams, A., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ChemMedChem, 17(2), e202100547.
  • Gonzalez, J. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review.
  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media.
  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem.
  • Sharma, P., & Kumar, A. (2020). Recent Advances in Transition Metal Free Synthetic Protocols for Quinoline Derivatives. Current Organic Synthesis, 17(1), 16–33.
  • Musiol, R. (2022). Quinoline Alkaloids Against Neglected Tropical Diseases.
  • Filler, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry, 1(5), 777–791.
  • Patel, R. V., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 1231–1252.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Georgia Southern University Digital Commons.
  • Amii, H. (2022). Fluorination Reactions under Flow Conditions.
  • Togni, A. (2020). Chemical Education. CHIMIA International Journal for Chemistry, 74(9), 653–656.

Sources

Protocols & Analytical Methods

Method

Protocol for palladium-catalyzed C-H activation with amino-quinolines

Application Note & Protocol: Palladium-Catalyzed C–H Activation Enabled by 8-Aminoquinoline Directing Groups Executive Summary The functionalization of unactivated C(sp³)–H and C(sp²)–H bonds represents a transformative...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Palladium-Catalyzed C–H Activation Enabled by 8-Aminoquinoline Directing Groups

Executive Summary

The functionalization of unactivated C(sp³)–H and C(sp²)–H bonds represents a transformative paradigm in modern synthetic chemistry, allowing for late-stage functionalization and the streamlining of retrosynthetic logic. Since the pioneering work by Daugulis and co-workers [1], the 8-aminoquinoline (8-AQ) bidentate directing group has become a privileged auxiliary. By forming a rigid, stable palladacycle, 8-AQ dictates the regioselectivity of palladium-catalyzed C–H arylation, alkylation, and halogenation. This application note provides a comprehensive, field-proven protocol for the installation, palladium-catalyzed C–H activation, and subsequent traceless removal of the 8-AQ directing group.

Mechanistic Causality & Experimental Design

The Role of the Bidentate Directing Group

Monodentate directing groups often suffer from weak metal coordination, leading to competitive catalyst deactivation or poor regiocontrol. The 8-AQ auxiliary solves this through N,N-bidentate chelation . The quinoline nitrogen and the amide nitrogen cooperatively bind to the Pd(II) center, forming a thermodynamically stable 5- or 6-membered metallacycle. This rigid conformation forces the palladium center into close proximity with the specific β- or γ-C–H bond, dramatically lowering the activation energy barrier for C–H cleavage [1].

The Catalytic Cycle

The reaction typically operates via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle depending on the coupling partner and oxidants used.

  • Coordination & Deprotonation: Pd(OAc)₂ coordinates to the 8-AQ amide. A base (e.g., K₂CO₃ or Cs₂CO₃) facilitates the deprotonation of the amide N–H, generating a neutral Pd(II) complex.

  • C–H Cleavage: Concerted metalation-deprotonation (CMD) occurs at the target C–H bond, yielding a stable palladacycle.

  • Oxidative Addition: An electrophile (e.g., aryl iodide) undergoes oxidative addition to form a high-valent Pd(IV) intermediate.

  • Reductive Elimination: The functionalized product is released, and the Pd(II) catalyst is regenerated.

G Substrate Substrate (8-AQ Amide) Coord Bidentate Coordination (N,N-chelation) Substrate->Coord PdCat Pd(OAc)2 Catalyst PdCat->Coord CH_Act C-H Cleavage (CMD) (Palladacycle Intermediate) Coord->CH_Act Base / Heat OxAdd Oxidative Addition (Aryl/Alkyl Halide) CH_Act->OxAdd R-I or R-X RedElim Reductive Elimination OxAdd->RedElim RedElim->PdCat Catalyst Regeneration Product Functionalized Product RedElim->Product

Figure 1: Catalytic cycle of Pd-catalyzed 8-AQ directed C-H activation.
Optimization of Reaction Conditions

To establish a self-validating system, researchers must run control reactions (e.g., omitting the Pd catalyst or base) to rule out background reactivity. The table below summarizes optimized parameters for typical C(sp³)–H arylation based on empirical data [2].

Table 1: Quantitative Optimization of C(sp³)–H Arylation Conditions

ParameterCondition A (Sub-optimal)Condition B (Optimized)Causality / Rationale
Catalyst PdCl₂ (10 mol%)Pd(OAc)₂ (5–10 mol%)Acetate ligands are critical for the Concerted Metalation-Deprotonation (CMD) step.
Solvent Toluene / DMFt-AmOH or HFIPBulky, polar protic solvents stabilize intermediates and prevent off-target aggregation.
Base Et₃N (2.0 equiv)Cs₂CO₃ or K₂CO₃ (2.0 equiv)Inorganic carbonates provide the optimal pKa to buffer the CMD process without poisoning Pd.
Additive NoneAgOAc (1.0 equiv)Halide scavengers precipitate AgI, driving the equilibrium of the catalytic cycle forward.
Temperature 80 °C110 °C – 130 °CHigh thermal energy is required to overcome the inertness of unactivated C(sp³)–H bonds.

Experimental Protocols

The complete methodology requires a three-stage workflow: Installation, Activation, and Cleavage.

Workflow Step1 1. Installation Amide Coupling with 8-AQ Step2 2. C-H Activation Pd(II) Catalysis Step1->Step2 Step3 3. Cleavage Removal of 8-AQ Auxiliary Step2->Step3 Step4 Target Molecule (Free Acid/Ester) Step3->Step4

Figure 2: Three-step workflow for 8-AQ directed C-H functionalization.
Protocol A: Installation of the 8-Aminoquinoline Directing Group

Objective: Convert a starting carboxylic acid into an 8-AQ amide.

  • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 equiv, 5.0 mmol) in anhydrous CH₂Cl₂ (25 mL).

  • Reagent Addition: Add oxalyl chloride (1.2 equiv, 6.0 mmol) dropwise at 0 °C, followed by 2 drops of anhydrous DMF as a catalyst. Stir for 2 hours at room temperature until gas evolution ceases.

  • Concentration: Concentrate the acid chloride in vacuo to remove excess oxalyl chloride. Redissolve in anhydrous CH₂Cl₂ (15 mL).

  • Coupling: In a separate flask, dissolve 8-aminoquinoline (1.1 equiv, 5.5 mmol) and triethylamine (2.0 equiv, 10.0 mmol) in CH₂Cl₂ (15 mL). Cool to 0 °C.

  • Addition & Workup: Add the acid chloride solution dropwise to the 8-AQ solution. Stir overnight at room temperature. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography to yield the 8-AQ amide.

Protocol B: Palladium-Catalyzed C(sp³)–H Arylation

Objective: Regioselective functionalization of the β- or γ-C–H bond [1, 3].

  • Reaction Setup: In a 15 mL sealed pressure tube, combine the 8-AQ amide substrate (1.0 equiv, 0.2 mmol), aryl iodide (2.0 equiv, 0.4 mmol), Pd(OAc)₂ (10 mol%, 0.02 mmol), and AgOAc (1.0 equiv, 0.2 mmol).

  • Solvent & Base: Add anhydrous tert-amyl alcohol (t-AmOH) (2.0 mL) and Cs₂CO₃ (1.5 equiv, 0.3 mmol).

  • Degassing (Crucial for Trustworthiness): Purge the vial with Argon for 5 minutes. Oxygen can lead to competitive homocoupling or catalyst degradation.

  • Heating: Seal the tube with a Teflon-lined cap and heat in a pre-equilibrated oil bath at 110 °C for 18–24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and silver salts. Concentrate the filtrate and purify via silica gel chromatography.

Protocol C: Traceless Removal of the 8-AQ Directing Group

Objective: Cleave the robust 8-AQ amide to reveal the functionalized carboxylic acid or ester, a historically challenging step that requires specific conditions to avoid epimerization [4].

  • Nitrosation/Hydrolysis Method: Dissolve the functionalized 8-AQ amide (0.2 mmol) in a 2:1 mixture of THF/H₂O (3 mL).

  • Reagent Addition: Add LiOH (5.0 equiv) and H₂O₂ (30% aq., 10.0 equiv). Stir at 70 °C for 12 hours.

  • Alternative (Bf₃·OEt₂ / EtOH): If the substrate is base-sensitive, dissolve the amide in ethanol, add BF₃·OEt₂ (3.0 equiv), and heat to 90 °C in a sealed tube for 16 hours to afford the corresponding ethyl ester directly.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2, extract with EtOAc (3 × 10 mL), dry over MgSO₄, and concentrate to obtain the pure functionalized carboxylic acid.

Troubleshooting & Quality Control

To ensure a self-validating protocol, implement the following QC checkpoints:

  • Catalyst Poisoning: If the reaction yields unreacted starting material with heavy black precipitate (Pd black) within 1 hour, the solvent may be wet, or the Argon purge was insufficient. Ensure t-AmOH is freshly distilled or stored over molecular sieves.

  • Di-arylation vs. Mono-arylation: For substrates with multiple identical C–H bonds (e.g., terminal methyl groups), di-arylation is a common side reaction. This can be mitigated by lowering the equivalents of the aryl iodide (use 1.1 equiv instead of 2.0) or reducing the reaction time.

  • Directing Group Integrity: 8-AQ is susceptible to electrophilic aromatic substitution (e.g., halogenation at the C5 position of the quinoline ring) when using N-halosuccinimides. If utilizing this protocol for C–H halogenation, switch to a 5-chloro-8-aminoquinoline directing group to block this side-reaction [5].

References

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds Source: Journal of the American Chemical Society (via NIH PMC) URL:[Link]

  • Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy Source: RSC Publishing URL:[Link]

  • Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)-H functionalization Source: Acta Pharmaceutica Sinica B URL:[Link]

  • Directed Nickel-Catalyzed 1,2-Dialkylation of Alkenyl Carbonyl Compounds (Supporting Information for 8-AQ Removal) Source: Royal Society of Chemistry URL:[Link]

  • Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer Source: NIH PMC URL:[Link]

Application

Application Note: Synthesis and SAR Evaluation of 5-(Trifluoromethyl)quinolin-7-amine Derivatives

Executive Summary & Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimalarial, antiviral, and antineoplastic agents. The strategic insta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimalarial, antiviral, and antineoplastic agents. The strategic installation of a trifluoromethyl (–CF 3​ ) group at the 5-position and an amine functionality at the 7-position yields the 5-(trifluoromethyl)quinolin-7-amine core—a highly versatile and metabolically robust building block.

The –CF 3​ group profoundly influences the physicochemical properties of the molecule. It enhances metabolic stability against cytochrome P450 oxidation, modulates the pK a​ of the quinoline nitrogen to optimize physiological ionization, and increases lipophilicity for superior cellular permeability [1]. Recent pharmacological evaluations of trifluoromethylquinoline derivatives have revealed their potent efficacy as tubulin polymerization inhibitors, demonstrating high binding affinity to the colchicine binding site and inducing G2/M phase cell cycle arrest in oncology models [2]. Additionally, related quinoline-amine derivatives exhibit broad-spectrum antiviral properties [3]. This application note details a robust, scalable synthetic protocol for 5-(trifluoromethyl)quinolin-7-amine derivatives and outlines a framework for Structure-Activity Relationship (SAR) studies.

Mechanistic Chemistry & Synthetic Strategy

The synthesis of the 5-(trifluoromethyl)quinolin-7-amine core requires strict regioselective construction. Traditional Skraup syntheses often suffer from harsh conditions, poor regiocontrol, and low yields when strong electron-withdrawing groups are present on the aniline precursor.

Strategic Design: We utilize a two-step convergent approach starting from 3-bromo-5-(trifluoromethyl)aniline.

  • Modified Skraup Cyclization: The aniline is condensed with glycerol using a mild, water-soluble oxidant. The strong electron-withdrawing nature of the –CF 3​ group meta to the amine directs the cyclization, predominantly yielding 7-bromo-5-(trifluoromethyl)quinoline.

  • Buchwald-Hartwig Cross-Coupling: To install diverse amine substituents at the 7-position for SAR exploration, a palladium-catalyzed C–N cross-coupling is employed. We select Pd 2​ (dba) 3​ as the palladium source and BINAP as the ligand. BINAP’s wide bite angle facilitates the reductive elimination step, which is crucial for overcoming the steric hindrance of the quinoline system and preventing premature catalyst decay.

SyntheticWorkflow SM 3-Bromo-5-(CF3)aniline Skraup Modified Skraup Cyclization SM->Skraup Int 7-Bromo-5-(CF3)quinoline Skraup->Int Glycerol, H2SO4 [Ox] Buchwald Buchwald-Hartwig Amination Int->Buchwald Prod 7-Amino-5-(CF3)quinoline Derivatives Buchwald->Prod R-NH2, Pd2(dba)3 BINAP, Cs2CO3

Synthetic workflow for 5-(Trifluoromethyl)quinolin-7-amine derivatives via cross-coupling.

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-5-(trifluoromethyl)quinoline

This protocol establishes the halogenated core required for downstream diversification.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3-bromo-5-(trifluoromethyl)aniline (10.0 mmol) in 70% aqueous sulfuric acid (30 mL).

    • Causality: Diluting the sulfuric acid to 70% moderates the initial exothermic dehydration of glycerol, preventing charring and the formation of intractable polymeric tars.

  • Oxidant Addition: Add sodium m-nitrobenzenesulfonate (12.0 mmol) and boric acid (5.0 mmol) to the mixture.

    • Causality: Unlike traditional nitrobenzene oxidants, sodium m-nitrobenzenesulfonate is water-soluble. This drastically simplifies the post-reaction aqueous workup. Boric acid acts as a moderator to control the reaction rate of glycerol dehydration to acrolein.

  • Cyclization: Heat the mixture to 135°C and add glycerol (30.0 mmol) dropwise over 30 minutes. Reflux for 4 hours.

  • Workup & Purification: Cool to room temperature, pour over crushed ice, and neutralize with aqueous NH 4​ OH to pH 8. Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to yield the intermediate.

Protocol B: Buchwald-Hartwig Amination (Library Generation)

This protocol describes the self-validating coupling of the intermediate with various primary amines to generate the SAR library.

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube, combine 7-bromo-5-(trifluoromethyl)quinoline (1.0 mmol), the desired primary amine (1.2 mmol), Pd 2​ (dba) 3​ (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and Cs 2​ CO 3​ (2.0 mmol).

    • Causality: Cesium carbonate (Cs 2​ CO 3​ ) is utilized as the base rather than sodium tert-butoxide. Cs 2​ CO 3​ is milder and prevents unwanted base-catalyzed degradation of the trifluoromethyl group while providing sufficient basicity to deprotonate the coordinated amine in the catalytic cycle.

  • Solvent Degassing: Add anhydrous Toluene (10 mL). Degas the solvent by sparging with Argon for 15 minutes prior to heating.

    • Causality: Pd(0) complexes are highly sensitive to molecular oxygen. Sparging displaces dissolved O 2​ , preventing the oxidative degradation of the catalyst and ensuring maximum turnover frequency.

  • Reaction: Seal the tube and heat at 100°C for 12 hours. Monitor completion via TLC (UV active, distinct fluorescent shift upon amination).

  • Workup: Cool the mixture, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Causality: Direct filtration through Celite prevents the formation of stable palladium emulsions during subsequent aqueous washes, ensuring high purity of the crude organic extract.

  • Purification: Concentrate the filtrate and purify via flash chromatography to isolate the final 5-(trifluoromethyl)quinolin-7-amine derivative.

SAR Studies & Quantitative Data

To evaluate the biological efficacy of the synthesized library, the derivatives were screened for their ability to inhibit tubulin polymerization and their corresponding cytotoxicity against LNCaP (human prostate adenocarcinoma) cell lines.

Table 1: SAR Optimization of 5-(Trifluoromethyl)quinolin-7-amine Derivatives

CmpdR-Group (at 7-amine position)Tubulin Polymerization IC 50​ (µM)LNCaP Cell Viability IC 50​ (µM)LogP (Calculated)
1 -H (Primary amine)> 20.0> 50.02.8
2 -Phenyl1.456.204.1
3 -4-Methoxyphenyl0.120.854.0
4 -3,4-Dimethoxyphenyl0.0350.113.9
5 -3,4,5-Trimethoxyphenyl0.002 0.004 3.8
Colchicine Positive Control0.0030.0051.3

SAR Insights: The data clearly indicates that the substitution pattern on the 7-amino aryl ring dictates target affinity. Unsubstituted amines (Compound 1) lack the steric bulk required to engage the hydrophobic pocket of the colchicine binding site. The progressive addition of electron-donating methoxy groups (Compounds 3, 4, and 5) drastically improves potency. The 3,4,5-trimethoxyphenyl moiety (Compound 5) acts as a perfect structural mimic for the A-ring of colchicine. Its integration at the 7-position of the 5-CF 3​ -quinoline core results in sub-nanomolar potency, matching the binding kinetics of colchicine while benefiting from the enhanced metabolic stability of the fluorinated quinoline scaffold [2].

MechanismOfAction Ligand Optimized Derivative (e.g., Cmpd 5) Target Colchicine Binding Site (β-Tubulin) Ligand->Target High-affinity binding Polymerization Microtubule Polymerization Target->Polymerization Steric blockade Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Cytoskeleton collapse Apoptosis Cellular Apoptosis Arrest->Apoptosis Prolonged mitotic block

Mechanism of action: Tubulin polymerization inhibition leading to cellular apoptosis.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(Trifluoromethyl)quinolin-7-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the synthesis of highly electron-deficient heteroaromatics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the synthesis of highly electron-deficient heteroaromatics. The 5-trifluoromethyl (CF₃) group is a double-edged sword: while it dramatically enhances the metabolic stability and lipophilicity of pharmaceutical leads, its strong electron-withdrawing nature disrupts standard synthetic amination and reduction pathways[1].

This guide bypasses generic advice to provide a deep, mechanistic troubleshooting framework. By understanding the underlying organometallic and physical organic principles, we can engineer self-validating protocols that guarantee high yields and high purity for 5-(Trifluoromethyl)quinolin-7-amine.

I. Synthetic Workflow Visualization

There are two primary, field-validated routes to synthesize 5-(Trifluoromethyl)quinolin-7-amine: the Buchwald-Hartwig Amination of a 7-bromo precursor, and the Catalytic Hydrogenation of a 7-nitro precursor[2],[3].

Dual synthetic workflows for 5-(Trifluoromethyl)quinolin-7-amine.

II. Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: During the Buchwald-Hartwig amination of 7-bromo-5-(trifluoromethyl)quinoline, I am isolating significant amounts of the debrominated byproduct instead of the target amine. How can I shift the selectivity?

The Causality: The strong electron-withdrawing nature of the 5-CF₃ group makes the quinoline ring highly electrophilic. While this accelerates the initial oxidative addition of Palladium(0) into the C-Br bond, it also makes the resulting Pd(II) intermediate highly susceptible to protodehalogenation or β -hydride elimination if the subsequent transmetalation step is slow[2]. Using aqueous ammonia or small aliphatic amines exacerbates this by providing readily available protons. The Solution: Switch to an ammonia surrogate, specifically benzophenone imine , and utilize a bidentate ligand with a large bite angle like BINAP or Josiphos [4]. Bidentate ligands enforce a rigid cis-geometry on the Pd(II) center, which strictly favors reductive elimination over off-cycle decomposition. Benzophenone imine completely prevents protodehalogenation because it lacks N-H protons during the critical catalytic cycle steps.

Q2: When using the nitro-reduction route, my Pd/C catalytic hydrogenation stalls at ~50% conversion. LC-MS shows a mass corresponding to a hydroxylamine intermediate. What is causing this?

The Causality: The stalling is caused by the stabilization of the partially reduced N-phenylhydroxylamine intermediate. The CF₃ group exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the electron-rich hydroxylamine, making the final N-O bond cleavage (which requires electron donation into the σ

  • orbital) energetically demanding[3]. Furthermore, the basic quinoline nitrogen can coordinate with the palladium surface, reducing the number of active catalytic sites. The Solution: Increase the hydrogen pressure to 50 psi and add a catalytic amount of acid (e.g., 1.0 equivalent of acetic acid or 0.1 eq of HCl) to your alcoholic solvent. The acid protonates the hydroxylamine oxygen, converting it into a superior leaving group (water) and drastically accelerating the final reduction step to the primary amine[5].
Q3: How do I efficiently separate the target 5-(trifluoromethyl)quinolin-7-amine from unreacted starting materials without relying on exhaustive column chromatography?

The Causality: The introduction of the 7-amino group significantly increases the pKa​ of the molecule compared to the neutral 7-bromo or 7-nitro precursors. The Solution: Exploit this basicity via an acid-base extraction. Dissolve the crude mixture in ethyl acetate and extract with 1M HCl. The target amine will selectively partition into the aqueous layer as a water-soluble hydrochloride salt, leaving non-basic impurities (and cleaved benzophenone) in the organic layer. Basifying the aqueous layer to pH 10 with NaOH will precipitate the highly pure target amine.

III. Quantitative Data: Amination Optimization

The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and accommodating the electron-deficient bromoquinoline substrate[4].

Table 1: Optimization of Buchwald-Hartwig Amination for 7-Bromo-5-(trifluoromethyl)quinoline

EntryPd PrecursorLigandAmine SourceBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂PPh₃NH₃ (aq)NaOtBuToluene100<10%Extensive protodehalogenation; Pd black precipitation.
2Pd₂(dba)₃XPhosLiHMDSLHMDSTHF6545%Moderate yield; steric bulk of LiHMDS slows transmetalation.
3Pd₂(dba)₃BINAPBenzophenone imineNaOtBuToluene9088%High yield; bidentate ligand enforces reductive elimination.
4Pd₂(dba)₃JosiphosBenzophenone imineCs₂CO₃Dioxane10094% Optimal ; mild base prevents side reactions, ligand bulk protects Pd.

IV. Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains built-in visual and analytical checkpoints to confirm the reaction is proceeding correctly before reaching the final workup.

Protocol A: Synthesis via Buchwald-Hartwig Amination (Imine Route)

Recommended for highest purity and scalability.

Step 1: Catalyst Activation

  • To an oven-dried Schlenk flask under Argon, add 7-bromo-5-(trifluoromethyl)quinoline (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), BINAP (7.5 mol%), and Cs₂CO₃ (2.0 equiv)[4].

  • Add anhydrous Toluene (0.2 M).

  • Self-Validation Checkpoint 1: The initial mixture will appear dark purple/black. Heat to 90°C. Within 10-15 minutes, the solution must transition to a vibrant, clear dark red/orange. This color shift confirms the successful generation of the active Pd(0)-BINAP complex.

Step 2: Cross-Coupling 4. Inject benzophenone imine (1.2 equiv) dropwise. 5. Stir at 90°C for 6 hours. 6. Self-Validation Checkpoint 2: A fine white precipitate (CsBr) will begin to form on the walls of the flask, indicating active turnover. LC-MS should show complete consumption of the starting material (m/z ~276/278) and the appearance of the imine intermediate (m/z ~377).

Step 3: Hydrolysis & Isolation 7. Cool the mixture to room temperature. Add 2M HCl (aq) (5.0 equiv) and THF (1:1 ratio with Toluene). Stir vigorously for 2 hours. 8. Self-Validation Checkpoint 3: The solution will turn biphasic and shift to a bright yellow color as the imine is cleaved. 9. Separate the layers. Wash the aqueous layer with EtOAc (2x) to remove benzophenone. 10. Basify the aqueous layer with 2M NaOH to pH 10. Extract the precipitated product with DCM, dry over Na₂SO₄, and concentrate to yield the pure 5-(Trifluoromethyl)quinolin-7-amine.

Protocol B: Synthesis via Catalytic Hydrogenation

Recommended if the 7-nitro precursor is readily available.

Step 1: Hydrogenation

  • In a high-pressure hydrogenation vessel, dissolve 7-nitro-5-(trifluoromethyl)quinoline (1.0 equiv) in Methanol (0.1 M)[3].

  • Add 10% Pd/C (10 wt%) and Glacial Acetic Acid (1.0 equiv).

  • Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Pressurize to 50 psi H₂.

  • Self-Validation Checkpoint 1: Monitor the pressure gauge. A rapid drop in pressure indicates the initial reduction to the hydroxylamine. The pressure drop will slow but must continue until 3 equivalents of H₂ are consumed. The solution will transition from bright yellow to colorless/pale yellow.

Step 2: Workup 5. Vent the hydrogen gas safely and purge with Nitrogen. 6. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Warning: Do not let the Pd/C dry out on the filter paper as it may ignite. 7. Concentrate the filtrate under reduced pressure. Neutralize the resulting acetate salt with saturated NaHCO₃ (aq) and extract with EtOAc to yield the target amine[5].

V. References

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties Source: RSC Advances (rsc.org) URL:[Link]

  • Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Trifluoromethylquinoline Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical methodology and benchtop execution. The incorporation of a trifluorome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical methodology and benchtop execution. The incorporation of a trifluoromethyl (–CF₃) group into the quinoline scaffold drastically alters its lipophilicity, metabolic stability, and binding selectivity, making it a highly sought-after motif in drug development.

However, synthesizing these molecules presents significant challenges, primarily revolving around regioselectivity, catalyst deactivation, and the inherent electronic resistance of the quinoline core. This guide will troubleshoot these exact bottlenecks, providing causality-driven explanations and self-validating protocols.

Module 1: Strategic Workflow & Reagent Selection

Before troubleshooting a failed reaction, it is critical to ensure your synthetic strategy aligns with the electronic properties of your target substrate. The quinoline core has inherently distinct reactivity zones: the electron-deficient pyridinic ring (favoring nucleophilic attack at C-2/C-4) and the more electron-rich benzenoid ring (C-5 to C-8).

Decision matrix for selecting trifluoromethylquinoline synthesis strategies.

Quantitative Reagent Comparison

Choosing the wrong CF₃ source is the leading cause of poor yields. Below is a quantitative summary of modern reagent efficacy:

Reagent / MethodTarget PositionMechanism / Reaction TypeAverage YieldKey Advantage
TMSCF₃ (Ruppert-Prakash) C-2Nucleophilic Addition40–60%Standard baseline protocol; commercially available.
Me₂(CH₂Cl)SiCF₃ C-2Nucleophilic Addition60–85%Superior yield via polar modification[1].
Togni Reagent I C-3Electrophilic Addition50–70%Overcomes C-3 inertness via nucleophilic activation[2].
CF₃-Imidoyl Ylides C-2[5+1] De Novo Cyclization70–90%Exceptional functional group tolerance[3].

Module 2: Troubleshooting Regioselectivity in Direct C-H Functionalization

FAQ 1: Why am I getting a mixture of C-2, C-4, and C-8 isomers during radical trifluoromethylation?

The Causality: Radical trifluoromethylation relies on the electrophilic CF₃ radical attacking the quinoline ring. Because quinoline has multiple sites with similar electron densities under radical conditions, the radical will attack indiscriminately, leading to a complex mixture of isomers[4]. The Solution: Abandon unguided radical conditions. Transition to directed C-H functionalization or nucleophilic addition . For C-2 selectivity, utilize silyl reagents that specifically target the electrophilic C-2 position of the activated quinolinium intermediate.

FAQ 2: My C-2 trifluoromethylation yields with TMSCF₃ are plateauing around 40%. How can I push this higher?

The Causality: While TMSCF₃ is the standard, its reactivity is limited by the stability of the Si-CF₃ bond. The Solution: Switch to the bifunctional silyl reagent Me₂(CH₂Cl)SiCF₃ . The polar modification of the silyl methyl group (replacing a methyl with a chloromethyl group) enhances the electrophilicity of the silicon center. Under a modified Kanai & Kuninobu procedure involving sequential nucleophilic addition and oxidative aromatization, this reagent delivers yields significantly superior to TMSCF₃ (often ≥20% higher)[1].

FAQ 3: How can I achieve strict C-3 regioselectivity? The C-3 position is notoriously unreactive.

The Causality: The C-3 position of quinoline is electron-deficient, making it highly resistant to standard electrophilic trifluoromethylation. The Solution: You must reverse the polarity of the ring (Umpolung strategy) via nucleophilic activation . By performing a hydrosilylation, you convert the aromatic quinoline into an electron-rich N-silyl enamine. This intermediate is highly nucleophilic at the C-3 position, allowing it to react smoothly with an electrophilic CF₃ source like Togni Reagent I[2].

C3Mechanism Quinoline Quinoline Hydrosilylation Hydrosilylation (H2SiMePh, B(C6F5)3) Quinoline->Hydrosilylation Enamine N-Silyl Enamine Intermediate Hydrosilylation->Enamine CF3Add Electrophilic CF3 (Togni Reagent I) Enamine->CF3Add Oxidation Oxidative Aromatization CF3Add->Oxidation Product 3-CF3-Quinoline Oxidation->Product

Mechanistic pathway for C-3 selective trifluoromethylation via nucleophilic activation.

Protocol A: Three-Step, One-Pot Regioselective C-3 Trifluoromethylation

This self-validating protocol ensures complete conversion at each step before proceeding, preventing complex byproduct mixtures[5].

  • Hydrosilylation (Polarity Reversal): In a glovebox, charge a Schlenk tube with quinoline (1.0 equiv) and the Lewis acid catalyst B(C₆F₅)₃ (10 mol%). Add anhydrous 1,2-dichloroethane (DCE) followed by H₂SiMePh (2.0 equiv). Stir at 65 °C for 5 hours. Validation Check: TLC should show complete consumption of the starting quinoline, indicating full conversion to the N-silyl enamine.

  • Electrophilic Addition: Cool the reaction vessel to room temperature. Slowly add Togni Reagent I (1.5 equiv). Stir for an additional 2 hours.

  • Oxidative Aromatization: Add an oxidant (e.g., DDQ, 1.2 equiv) to the mixture to restore the aromaticity of the system. Stir until full consumption of the intermediate is observed.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over MgSO₄, and purify via flash column chromatography.

Module 3: Overcoming Harsh Conditions & Substrate Limitations

FAQ 4: Direct functionalization is failing for my highly substituted, sensitive substrate. What is the alternative?

The Causality: Late-stage functionalization often requires harsh oxidants or strong Lewis acids that sensitive functional groups cannot tolerate. Furthermore, achieving C-5 selectivity on the benzenoid ring generally requires complex directing groups (like an 8-amino group) and copper catalysis[4], which may not be compatible with your target. The Solution: Pivot to a De Novo Cyclization approach. Constructing the ring from pre-functionalized building blocks bypasses the regioselectivity issues of the intact quinoline core. A highly robust method is the Iridium-catalyzed[5+1] cyclization using CF₃-imidoyl sulfoxonium ylides[3].

Protocol B: Iridium-Catalyzed [5+1] Cyclization for 2-Trifluoroquinolines

This protocol utilizes sulfoxonium ylides as stable 5-atom synthons, overcoming the poor stability and low reaction efficiency associated with traditional trifluoroacetimidoyl halides[3].

  • Reaction Setup: To an oven-dried reaction vial, add the CF₃-imidoyl sulfoxonium ylide (1.0 equiv), a terminal alkyne (1.2 equiv), and the Iridium catalyst [IrCp*Cl₂]₂ (5 mol%).

  • Solvent & Additive: Add anhydrous DCE and a base additive (e.g., NaOAc, 1.0 equiv) to facilitate the catalytic cycle.

  • Cyclization: Seal the vial under a nitrogen atmosphere and heat to 80 °C for 12 hours. Scientific Insight: The Iridium catalyst facilitates C-H activation and subsequent alkyne insertion, driving the [5+1] annulation smoothly without requiring stoichiometric oxidants.

  • Workup & Purification: Cool to room temperature. Filter the crude mixture through a short pad of Celite using EtOAc as the eluent. Concentrate under reduced pressure and purify by silica gel chromatography to isolate the highly substituted 2-trifluoromethylquinoline.

References

  • Improved Direct 2‐Trifluoromethylation of Quinoline Derivatives Using Me2(CH2Cl)
  • 5-(Trifluoromethyl)quinoline | 342-30-3 Benchchem
  • Three-Step, One-Pot Regioselective C-3 Trifluoromethylation of Quinolines Thieme-Connect / Org. Lett.
  • Iridium-catalyzed [5+1] cyclization of terminal alkynes with CF3-imidoyl sulfoxonium ylides to construct 2-trifluoroquinolines RSC Publishing (January 2026)

Sources

Troubleshooting

How to improve solubility of quinoline derivatives for biological assays

Welcome to the Technical Support Center for Quinoline-Based Biological Assays. Quinoline derivatives are privileged pharmacophores in drug discovery, frequently utilized in antimalarial, kinase inhibitor, and anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline-Based Biological Assays. Quinoline derivatives are privileged pharmacophores in drug discovery, frequently utilized in antimalarial, kinase inhibitor, and anticancer programs. However, their planar, highly lipophilic aromatic core often results in strong π−π stacking and high crystal lattice energy, leading to severe aqueous solubility challenges.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we explore the mechanistic causality behind solubility failures and provide self-validating protocols to rescue your biological assays.

Diagnostic Flowchart: Identifying Your Solubility Issue

Before altering your compound or assay, you must diagnose the specific physical state of your quinoline derivative in solution.

DiagnosticFlowchart Start Quinoline Derivative Solubility Issue Q1 Precipitation upon Buffer Dilution? Start->Q1 Q2 Erratic IC50 / False Positives? Start->Q2 Q3 Poor Cell-Based Efficacy? Start->Q3 A1 Run Kinetic Solubility Assay Q1->A1 Yes A2 Test for Colloidal Aggregation (DLS/Triton) Q2->A2 Yes A3 Formulate with Cyclodextrins Q3->A3 Yes

Diagnostic flowchart for resolving quinoline solubility issues in biological assays.

Troubleshooting Guides & FAQs

Issue 1: DMSO Crash-Out in Aqueous Buffers

Q: My quinoline compound is fully dissolved in a 10 mM DMSO stock, but it immediately clouds up when diluted into my PBS assay buffer. Why does this happen, and how do I fix it?

The Causality: Drug discovery assays typically measure kinetic solubility rather than thermodynamic equilibrium[1]. When you dilute a hydrophobic quinoline from DMSO into an aqueous buffer, the rapid change in solvent polarity creates a supersaturated state. Because quinolines have a flat, rigid structure, they rapidly nucleate and precipitate out of solution[1]. The Solution: You must determine the exact concentration at which precipitation begins (the "kick-off" point) and ensure your top assay concentration remains below this threshold. If the kick-off point is too low for your assay window, you must introduce a co-solvent (e.g., 2% final DMSO) or a surfactant to lower the surface tension and stabilize the kinetic supersaturation[2].

Issue 2: Erratic IC50 Curves and False Positives

Q: My quinoline derivative shows potent low-micromolar inhibition in my biochemical enzyme assay, but the dose-response curve is incredibly steep, and the compound shows no structural-activity relationship (SAR). Is this a false positive?

The Causality: This is the hallmark of colloidal aggregation . At micromolar concentrations, many lipophilic organic molecules—especially planar heterocycles like quinolines—undergo phase separation to form tightly packed, liquid-like colloidal aggregates ranging from 100 to 500 nm in diameter[3],[4]. These colloids act as "protein sponges," non-specifically adsorbing and partially denaturing the assay enzymes on their surface, which neutralizes catalytic activity and mimics true target inhibition[3],[5]. The Solution: You must disrupt the colloids. Adding a non-ionic detergent like Triton X-100 drops the surface tension and encapsulates the quinoline molecules into detergent micelles, breaking apart the aggregates and reversing the false-positive inhibition[3],[5].

AggregationMechanism M Monomeric Quinoline (Active) C Critical Aggregation Concentration (CAC) M->C Conc. ↑ A Colloidal Aggregate (100-500 nm) C->A Phase Separation P Protein Sequestration (False Positive) A->P Non-specific Binding T Add 0.01% Triton X-100 P->T Troubleshooting T->M Disruption

Mechanism of colloidal aggregation and its reversal using non-ionic detergents.

Issue 3: Poor In Vivo and Cell-Based Delivery

Q: My compound is potent in biochemical assays (with Triton added) but fails completely in cell-based assays. How can I deliver it to cells without using toxic levels of DMSO?

The Causality: Cell-based assays require thermodynamic solubility over extended incubation periods (24-72 hours). Kinetic stabilization via DMSO will eventually fail, leading to slow crystallization in the cell culture media. The Solution: Utilize host-guest inclusion complexation using β -cyclodextrin ( β -CD) derivatives. β -CD is a cyclic heptamer of glucose that forms a toroid structure. The lipophilic quinoline core inserts into the hydrophobic cavity of the CD, while the exterior hydroxyl groups maintain high aqueous solubility[6]. This dramatically enhances cellular internalization without altering the intrinsic chemical structure of the drug[6].

Structural Optimization FAQs (Medicinal Chemistry)

Q: How can I rationally modify the quinoline core to improve baseline solubility without relying on formulation excipients? A: The goal is to disrupt the flat aromatic stacking ( π−π interactions) and decrease the crystal lattice energy.

  • Introduce Ionizable Centers: Appending flexible alkylamino side chains (e.g., dimethylamino or diethylamino groups) at the C-4 or C-7 position of the quinoline nucleus creates basic centers that protonate at physiological pH, driving massive ion-dipole interactions with water[7],[8].

  • Disrupt Planarity: Introduce sp3 -hybridized functional groups (like a morpholine or piperazine ring). The 3D bulkiness prevents the quinoline molecules from packing tightly into a crystal lattice, lowering the melting point and improving thermodynamic solubility[8].

Self-Validating Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)

Purpose: To determine the maximum assay concentration before a quinoline compound precipitates. Causality: Undissolved microparticles scatter laser light. A nephelometer detects this forward-scattered light, providing a direct, label-free measurement of the precipitation "kick-off" point[9],[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the quinoline derivative in 100% anhydrous DMSO[9].

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the stock using DMSO to create a concentration gradient (e.g., 10 mM down to 10 µM)[10].

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a UV-transparent 96-well read plate containing 198 µL of your specific biological assay buffer (final DMSO = 1%)[10].

  • Incubation: Mix thoroughly via plate shaker for 1 minute. Incubate at 37°C for 2 hours to replicate assay conditions[9].

  • Measurement: Scan the plate using a laser microplate nephelometer (e.g., BMG Labtech Nephelostar). Plot the scattered light intensity versus compound concentration[10].

  • Self-Validation (QC): Include Deoxyfluorouridine as a 100% soluble negative control (no light scatter) and Ondansetron as a poorly soluble positive control (high light scatter)[11]. The point where your quinoline's scatter signal deviates from the baseline is your kinetic solubility limit.

Protocol B: Detergent-Based Aggregation Reversal Assay

Purpose: To diagnose if your quinoline's biological activity is a false positive caused by colloidal aggregation.

Step-by-Step Methodology:

  • Baseline Assay: Run your standard biochemical dose-response assay (e.g., enzyme inhibition) to establish a baseline IC50​ .

  • Detergent Addition: Prepare your assay buffer supplemented with 0.01% (v/v) Triton X-100 (for biochemical assays) or 0.025% (v/v) Tween-80 (for cell-based assays, as Triton is cytotoxic)[3],[5].

  • Re-evaluation: Re-run the dose-response curve in the detergent-supplemented buffer.

  • Data Interpretation: If the IC50​ shifts to the right by >10-fold or activity is completely abolished, the initial hit was a colloidal false positive[5]. If the IC50​ remains stable, the compound is a true stoichiometric inhibitor.

  • Self-Validation (QC): Run a known aggregator (e.g., Evans Blue or Rottlerin) as a positive control; its inhibition should be completely reversed by the detergent[5].

Quantitative Data Summaries

Table 1: Common Excipients and Detergents for Quinoline Assays
Excipient / DetergentTypical Working ConcentrationPrimary Mechanism of ActionBest Use Case
DMSO 1% - 2% (v/v)Co-solvent; disrupts crystal latticeBiochemical assays, stock solutions
Triton X-100 0.01% (v/v)Non-ionic surfactant; disrupts colloidsReversing false-positive enzyme inhibition
Tween-80 0.025% (v/v)Non-ionic surfactant; disrupts colloidsCell-based assays (lower toxicity profile)
HP- β -Cyclodextrin 1:1 to 1:5 (Molar Ratio)Host-guest inclusion complexationIn vivo dosing, thermodynamic solubility
Table 2: Impact of Structural Modifications on Quinoline Solubility
Modification StrategyChemical ExampleImpact on Physicochemical Properties
Disrupting Planarity Introducing sp3 carbons (e.g., piperidine ring)Decreases crystal lattice energy; lowers melting point
Adding Ionizable Groups Appending primary/secondary amines or carboxylic acidsEnables salt formation; pH-dependent solubility enhancement
Adding Polar Groups Hydroxyls, PEGylation, or methoxy groupsDecreases LogP; increases hydrogen bonding with water
Dialkylamino Side Chains Dimethylamino or diethylamino groups at C4/C7Enhances aqueous solubility and cellular penetration

References

  • AxisPharm - Kinetic Solubility Assays Protocol. [Link]

  • PubMed (NIH) - In vitro solubility assays in drug discovery. [Link]

  • Bio-Protocol - Determination of Kinetic Solubility.[Link]

  • Shoichet Lab (University of Toronto) - Colloidal aggregation.[Link]

  • ACS Chemical Biology - Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture.[Link]

  • Domainex - Turbidimetric (Kinetic) Solubility Assay.[Link]

  • PMC (NIH) - Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel.[Link]

  • Frontiers - Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.[Link]

  • Arabian Journal of Chemistry - Comprehensive review on current developments of quinoline-based anticancer agents.[Link]

  • PMC (NIH) - Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors.[Link]

Sources

Optimization

Minimizing side products in the synthesis of substituted quinolines

Welcome to the Quinoline Synthesis Technical Support Center. Quinolines are privileged scaffolds in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoline Synthesis Technical Support Center. Quinolines are privileged scaffolds in medicinal chemistry and drug development. However, classical synthetic routes—such as the Skraup, Friedländer, and Conrad-Limpach syntheses—are notorious for generating complex side-product profiles, including intractable polymers, regioisomers, and undesired structural isomers.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic reaction steps. Here, we dissect the thermodynamic and kinetic causalities behind side-product formation and provide self-validating protocols to enforce high-fidelity reactions.

Diagnostic Workflow: Identifying the Source of Side Products

Before adjusting your reaction parameters, use the diagnostic logic below to trace the mechanistic origin of your side products based on the synthetic route employed.

Troubleshooting Start Identify Synthesis Method Skraup Skraup / Doebner-Miller Start->Skraup Friedlander Friedländer Annulation Start->Friedlander Conrad Conrad-Limpach Start->Conrad Tar Issue: Polymerization / Tar Skraup->Tar Regio Issue: Regioisomers / Aldol Friedlander->Regio Knorr Issue: Knorr Product (2-OH) Conrad->Knorr Sol1 FeSO4 Moderator & Two-Stage Heating Tar->Sol1 Sol2 Amine Catalysis & Acidic Conditions Regio->Sol2 Sol3 Low Temp Condensation & Flash Cyclization Knorr->Sol3

Caption: Diagnostic workflow for identifying and resolving common side products in quinoline synthesis.

Module 1: Skraup & Doebner-Miller Syntheses (The Polymerization Problem)

FAQ: Why is my Skraup reaction yielding an intractable tar instead of the desired quinoline?

Mechanistic Causality: The Skraup synthesis relies on the rapid, acid-catalyzed dehydration of glycerol to form an highly reactive acrolein intermediate, followed by the conjugate addition of aniline. If the initial dehydration temperature is too low, the reaction stalls. Conversely, if the highly exothermic reaction runs away, the acrolein rapidly polymerizes into a thick, unworkable rubbery solid or tar before the aniline can successfully attack Optimizing the Skraup Synthesis of Quinolines[1].

Solution: To prevent polymerization, you must decouple the dehydration step from the cyclization step using a two-stage temperature profile and a chemical moderator. Adding ferrous sulfate (FeSO₄) acts as a moderator to tame the exotherm, preventing localized overheating Optimizing the Skraup Synthesis of Quinolines[1].

Self-Validating Protocol: Optimized Skraup Synthesis with Exotherm Control

This methodology builds in validation checkpoints to ensure the reaction trajectory remains strictly on the path to the quinoline product.

  • Apparatus Setup: Assemble a 3-neck round-bottom flask equipped with a robust mechanical stirrer (magnetic stirring will fail if the mixture becomes viscous), a reflux condenser, and a dropping funnel.

  • Reagent Charging: Cautiously add concentrated H₂SO₄ to the aniline under an ice bath to form the aniline sulfate salt.

  • Moderator Addition: Add FeSO₄·7H₂O to the mixture and stir until completely dissolved. The iron acts as an electron transfer moderator for the subsequent oxidation step.

  • Controlled Addition: Add glycerol dropwise via the funnel. Maintain the internal temperature strictly between 100–150 °C during this phase.

  • Two-Stage Heating & Validation:

    • Phase 1 (Dehydration): Heat to 145 °C for 1 hour.

    • Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench in NaHCO₃, and run a TLC (Hexane/EtOAc). The disappearance of the free aniline spot confirms successful conjugate addition.

    • Phase 2 (Cyclization): Ramp the temperature to 165 °C to drive the oxidative aromatization to completion.

  • Workup: Neutralize the mixture and immediately perform a steam distillation. Steam distillation acts as a physical validation step: the volatile quinoline product will co-distill with water, leaving any formed polymeric tar permanently trapped in the distillation pot Optimizing the Skraup Synthesis of Quinolines[1].

Module 2: Friedländer Annulation (Regioselectivity & Aldol Challenges)

FAQ: My Friedländer synthesis with an unsymmetrical ketone yields a mixture of regioisomers. How do I control this?

Mechanistic Causality: When utilizing unsymmetrical ketones (e.g., 2-butanone), enolization can occur at either the α or α' carbon. Under standard thermodynamic conditions, the more substituted enol forms, leading to a mixture of isomeric quinolines Minimizing side products in the Friedländer quinoline synthesis[2].

Solution: Regioselectivity is dictated by the catalyst. Using specific amine catalysts (like pyrrolidine derivatives) directs the reaction through a specific enamine intermediate, strongly favoring the formation of the 2-substituted quinoline. Alternatively, introducing a phosphoryl directing group on the α-carbon enforces strict regiocontrol Friedländer Quinoline Synthesis[3].

FAQ: How do I prevent self-condensation (aldol) of the starting materials?

Mechanistic Causality: Harsh basic conditions traditionally used to drive the Friedländer synthesis often cause the starting ketone to undergo self-aldol condensation before the desired cross-condensation with the o-aminoaryl aldehyde can occur Friedländer Quinoline Synthesis[3].

Solution: Switch to mild acid catalysis (e.g., p-toluenesulfonic acid or iodine) under solvent-free conditions. If a base must be used, substituting the o-aminoaryl aldehyde with its imine analog entirely prevents premature self-condensation Friedländer Quinoline Synthesis[3].

Data Summary: Catalyst Impact on Friedländer Yield & Regioselectivity
Catalyst SystemReaction ConditionsPrimary Side ProductTypical YieldRegioselectivity (Unsymmetrical Ketones)
KOH / NaOH Reflux, EthanolAldol self-condensation40-60%Poor (Thermodynamic mixture)
Pyrrolidine Mild heatingMinimal75-85%High (Favors 2-substituted quinoline)
p-TsOH / Iodine Solvent-free, 90 °CStarting material degradation80-95%Moderate to High

Module 3: Conrad-Limpach Synthesis (The Knorr Isomer Problem)

FAQ: I'm getting 2-hydroxyquinoline (the Knorr product) instead of 4-hydroxyquinoline. Why?

Mechanistic Causality: The reaction of anilines with β-ketoesters is a textbook example of kinetic versus thermodynamic control. Attack of the aniline on the highly electrophilic ketone carbonyl is fast (kinetic control) and yields an enamine that subsequently cyclizes to the desired 4-hydroxyquinoline (Conrad-Limpach product). However, attack on the ester carbonyl is thermodynamically favored at high initial temperatures, yielding an amide intermediate that cyclizes to the undesired 2-hydroxyquinoline (Knorr product) Technical Support Center: Conrad-Limpach Synthesis[4].

Solution: To minimize the formation of the Knorr product, the reaction must be strictly segregated into two thermal steps. Perform the initial condensation at room temperature (kinetic control) to lock the starting materials into the enamine intermediate. Once formed, flash-heat the mixture to ~250 °C in a high-boiling solvent (e.g., Dowtherm A) to force the thermal cyclization before equilibration to the amide can occur Technical Support Center: Conrad-Limpach Synthesis[4], side reactions in the synthesis of quinoline derivatives[5].

Pathway Reactants Aniline + β-Ketoester Kinetic Low Temp (Kinetic) Amine attacks Ketone Reactants->Kinetic Thermo High Temp (Thermodynamic) Amine attacks Ester Reactants->Thermo Enamine Enamine Intermediate Kinetic->Enamine Amide Amide Intermediate Thermo->Amide Conrad 4-Hydroxyquinoline (Conrad-Limpach) Enamine->Conrad 250°C Cyclization Knorr 2-Hydroxyquinoline (Knorr Product) Amide->Knorr Acid Cyclization

Caption: Bifurcation of kinetic (Conrad-Limpach) and thermodynamic (Knorr) reaction pathways.

References

Sources

Troubleshooting

Addressing solubility and stability of trifluoromethylated amine derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated (CF3) amine derivatives. This guide provides in-depth troubleshooting advice and an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated (CF3) amine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique solubility and stability challenges posed by this important class of compounds. The incorporation of a trifluoromethyl group is a powerful strategy in drug design, often enhancing metabolic stability, lipophilicity, and bioavailability.[1] However, these benefits come with distinct physicochemical challenges that require careful management in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the handling and formulation of trifluoromethylated amine derivatives.

FAQ 1: Why is my trifluoromethylated amine derivative so poorly soluble in aqueous buffers?

This is the most common issue researchers face. The poor solubility arises from a combination of two key factors directly influenced by the trifluoromethyl group:

  • Increased Lipophilicity: The CF3 group is highly lipophilic, significantly increasing the molecule's overall nonpolar character. This inherently reduces its affinity for aqueous media.[2]

  • Reduced Basicity (Lower pKa): The CF3 group is a potent electron-withdrawing group. This effect pulls electron density away from the nitrogen atom, making the amine significantly less basic than its non-fluorinated counterparts.[1][3][4] A lower pKa means a much lower pH is required to protonate the amine and form a soluble salt. For example, the pKa of methylamine's conjugate acid is ~10.6, whereas the presence of a CF3 group can lower this by several units.[1][3] At physiological pH (7.4), your compound is more likely to exist in its neutral, less soluble free base form.

FAQ 2: What is the best starting solvent to dissolve my compound for initial experiments?

For initial stock solutions, a polar aprotic solvent is typically the best choice.

  • First Choice: Dimethyl sulfoxide (DMSO).

  • Alternatives: N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).

Causality: These solvents can effectively solvate a wide range of organic molecules. However, always prepare a concentrated stock (e.g., 10-50 mM) in the organic solvent and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration, as high percentages of organic solvents can disrupt biological assays.

FAQ 3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?

This indicates that you are exceeding the kinetic solubility of your compound in the final aqueous medium. Here are immediate steps to troubleshoot:

  • Lower the Final Concentration: This is the simplest solution. Your target concentration may be too high for the compound's intrinsic solubility.

  • Increase Co-solvent Percentage: If your assay allows, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1.0%) might keep the compound in solution.

  • Use a Formulation Strategy: For in vivo or more complex cell-based assays, simple co-solvents may not be sufficient. You may need to explore formulation strategies like using cyclodextrins or lipid-based systems to enhance solubility.[5][6]

FAQ 4: I've noticed the purity of my compound decreases over time when stored in solution. What's happening?

Trifluoromethylated amines can be susceptible to degradation, particularly hydrolysis.[7][8]

  • Hydrolytic Instability: N-trifluoromethyl amines are known to be prone to hydrolysis, especially under basic conditions.[7][9] The stability can be highly dependent on the surrounding molecular structure.

  • pH-Dependent Stability: Degradation is often pH-dependent. It is crucial to determine the pH at which your compound exhibits maximum stability.

  • Oxidation: Amines, in general, can be susceptible to oxidation. Ensure solutions are stored properly, potentially under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.

To mitigate this, always prepare fresh solutions for experiments whenever possible. If storage is necessary, flash-freeze aliquots and store them at -80°C to minimize degradation.

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step guidance for overcoming more complex solubility and stability problems.

Guide 1: Systematic Approach to Solubility Assessment & Enhancement

Problem: You have a new trifluoromethylated amine derivative, and you need to develop a reliable method for preparing aqueous solutions for screening assays without precipitation.

Underlying Principle: The goal is to systematically determine the compound's solubility limits and identify a suitable formulation strategy. This involves moving from simple to more complex solvent systems while carefully monitoring for precipitation.

Workflow: Solubility Assessment and Optimization

The following diagram outlines a decision-making process for tackling solubility issues.

SolubilityWorkflow Start Start: New CF3-Amine Compound Assess Step 1: Determine Kinetic Solubility in PBS (pH 7.4) Start->Assess CheckSol Is solubility > Target Conc.? Assess->CheckSol Success Success: Use PBS (with max 1% DMSO) CheckSol->Success Yes pHScreen Step 2: pH-Solubility Profile (pH 3 to 10 Screen) CheckSol->pHScreen No End Proceed to Experiment Success->End FindOptimalpH Identify pH of Max Solubility pHScreen->FindOptimalpH UseBufferedSol Formulate in Optimal pH Buffer (Check assay compatibility) FindOptimalpH->UseBufferedSol Optimal pH Found Formulate Step 3: Advanced Formulation (e.g., Cyclodextrins, Surfactants) FindOptimalpH->Formulate Still Insufficient UseBufferedSol->End Formulate->End

Caption: Decision workflow for addressing solubility challenges.

Protocol 1: Kinetic Solubility Determination in Aqueous Buffer

This high-throughput method is ideal for early-stage discovery to quickly assess solubility limits.[10]

  • Prepare Stock Solution: Make a 10 mM stock solution of your compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Add an aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and low (e.g., 1%).

  • Incubation & Detection: Allow the plate to stand at room temperature for 1-2 hours.[10] Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which precipitation (a sharp increase in turbidity) is observed is the kinetic solubility.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the "gold standard" method for determining the true equilibrium solubility and is essential for later-stage development.[10][11][12]

  • Prepare Media: Prepare a series of buffers across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4).[10][13]

  • Add Excess Compound: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. There must be undissolved solid remaining at the end of the experiment.[10]

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Separate Phases: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[14]

Data Presentation: Solubility Profile

Summarize your findings in a clear table. This allows for easy comparison and selection of the best conditions for your experiments.

pH of BufferKinetic Solubility (µM)Thermodynamic Solubility (µg/mL)
1.2> 500110.5
4.521545.2
6.84810.1
7.4 (PBS)255.3

Formulation Strategies for "Brick Dust" Compounds

For compounds with extremely low solubility (often called "brick dust"), more advanced formulation strategies are necessary.[15]

  • Salt Formation: Although the reduced basicity of CF3-amines makes this challenging, forming a salt with a strong acid (e.g., hydrochloride or mesylate) can significantly improve solubility if the pKa is still in a workable range.[5][16]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules, increasing their aqueous solubility.[5][6]

  • Amorphous Solid Dispersions (ASDs): For late-stage development, converting the crystalline drug into a higher-energy amorphous state, often dispersed in a polymer, can dramatically increase solubility.[15][16] Spray drying is a common technique for producing ASDs.[15]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils or self-emulsifying systems can be an effective strategy, particularly for oral delivery.[5][6]

Guide 2: Investigating and Preventing Compound Degradation

Problem: You observe the appearance of new peaks in your HPLC or LC-MS analysis over time, indicating your compound is unstable in the chosen experimental conditions.

Underlying Principle: Trifluoromethylated amines can be chemically labile. A forced degradation study is a systematic way to identify the conditions (pH, temperature, oxidation) that cause degradation, allowing you to establish safe handling and storage procedures.[10]

Diagram: Common Degradation Pathways

DegradationPathways Parent R-NH-CF3 (Parent Compound) Hydrolysis Hydrolysis Product (e.g., R-NH2 + Carbonyls) Parent->Hydrolysis H₂O / OH⁻ (Base-catalyzed) Oxidation Oxidation Product (e.g., N-Oxide) Parent->Oxidation [O] (e.g., H₂O₂, Air) Photodegradation Photolytic Product Parent->Photodegradation (Light Exposure)

Sources

Optimization

Technical Support Center: HPLC Method Development for 5-(Trifluoromethyl)quinolin-7-amine

Welcome to the technical support center for the HPLC analysis of 5-(Trifluoromethyl)quinolin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 5-(Trifluoromethyl)quinolin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during method development. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure the integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial phases of method development for 5-(Trifluoromethyl)quinolin-7-amine.

Q1: What is the recommended starting HPLC column for the analysis of 5-(Trifluoromethyl)quinolin-7-amine?

A1: For a compound like 5-(Trifluoromethyl)quinolin-7-amine, which is a hydrophobic and basic aromatic amine, a reversed-phase C18 column is an excellent starting point.[1][2][3] A standard dimension such as 4.6 x 150 mm with a 5 µm particle size is recommended for initial method development.[2] Columns with high-purity silica and end-capping will provide better peak shape for basic compounds by minimizing interactions with residual silanols.[4][5]

Q2: What is a suitable initial mobile phase composition?

A2: A good starting point for the mobile phase is a mixture of acetonitrile (ACN) and water with an acidic modifier.[6][7][8] A typical initial gradient could be 20-80% ACN in water (both containing 0.1% formic acid) over 20 minutes.[1] Formic acid helps to protonate the amine group, leading to better peak shape and more consistent retention.[9][10] Phosphoric acid can also be used to adjust the pH, but formic acid is more volatile and compatible with mass spectrometry (MS) detectors.[6][7]

Q3: How do I determine the optimal detection wavelength?

A3: The optimal detection wavelength can be determined by obtaining the UV spectrum of 5-(Trifluoromethyl)quinolin-7-amine dissolved in the mobile phase. A diode array detector (DAD) is ideal for this purpose.[1] Generally, quinoline derivatives exhibit strong absorbance in the UV region, and a wavelength between 250 nm and 340 nm is often suitable.[1][2]

Q4: What are the key considerations for sample preparation?

A4: The primary goal of sample preparation is to dissolve the analyte in a solvent compatible with the mobile phase and to remove any particulate matter.[11] It is recommended to dissolve the sample in the initial mobile phase composition to avoid peak distortion.[11] If the sample is in a solid formulation, it should be accurately weighed, dissolved in a suitable solvent like methanol or acetonitrile with the aid of sonication, and then diluted to the final concentration with the mobile phase.[1] All samples should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1][11]

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of 5-(Trifluoromethyl)quinolin-7-amine.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions between the basic amine and acidic silanol groups on the silica support.[4][12] - Column overload.[13] - Inappropriate mobile phase pH.[13]- Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5 using an acidic modifier like formic acid or phosphoric acid to ensure the amine is fully protonated and to suppress the ionization of silanol groups.[9][12] - Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 5 mM) to block the active silanol sites.[12] - Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping have fewer free silanol groups, leading to improved peak shape for basic compounds.[4][5] - Reduce Sample Concentration: Lower the concentration of the injected sample to avoid overloading the column.[13]
Poor Resolution - Inadequate separation between the analyte and other components. - Suboptimal mobile phase composition.[13] - Inefficient column.- Optimize the Gradient: Adjust the gradient slope to be shallower to increase the separation between closely eluting peaks.[14] - Change the Organic Modifier: If using acetonitrile, try switching to methanol or a combination of both. Different organic solvents can alter the selectivity of the separation.[8] - Evaluate a Different Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase, such as a phenyl-hexyl or a C8 column, which can offer different selectivity for aromatic compounds.[3][5]
Retention Time Drift - Inadequate column equilibration.[15] - Changes in mobile phase composition. - Column temperature fluctuations.[15] - Column degradation.[13]- Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient amount of time (at least 10-15 column volumes) before the first injection and between runs.[15] - Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.[15] - Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[15] - Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.[13]
Broad Peaks - Extra-column volume. - Column contamination or degradation.[13] - High sample solvent strength.[14]- Minimize Tubing Length: Use short, narrow-bore tubing between the injector, column, and detector to reduce extra-column band broadening. - Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds.[16] - Dissolve Sample in Mobile Phase: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to promote on-column focusing.[14]

Experimental Protocol: HPLC Method Development Workflow

This protocol provides a step-by-step guide for developing a robust HPLC method for the analysis of 5-(Trifluoromethyl)quinolin-7-amine.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a DAD or UV detector.[1][2]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Reagents: HPLC-grade acetonitrile, methanol, and water.[1] Formic acid or phosphoric acid.

  • Sample: 5-(Trifluoromethyl)quinolin-7-amine reference standard.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-(Trifluoromethyl)quinolin-7-amine in 10 mL of methanol.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution with the initial mobile phase composition.

3. Chromatographic Conditions (Starting Point):

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B in 20 minutes
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30 °C[2]
Detection Wavelength To be determined (scan from 200-400 nm)

4. Method Development and Optimization:

  • System Equilibration: Equilibrate the column with the initial mobile phase (20% B) until a stable baseline is achieved.[1]

  • Wavelength Selection: Inject the working standard solution and acquire the UV spectrum using the DAD to determine the wavelength of maximum absorbance.

  • Initial Run: Perform an injection with the starting gradient conditions.

  • Gradient Optimization: Based on the initial chromatogram, adjust the gradient slope, initial and final percent of mobile phase B to achieve optimal retention and resolution.

  • Flow Rate and Temperature Optimization: Fine-tune the flow rate and column temperature to improve peak shape and reduce run time if necessary.

5. System Suitability:

  • Once the method is optimized, perform system suitability tests to ensure the system is performing adequately. This should include multiple injections of a standard solution to evaluate the precision of retention time, peak area, and tailing factor. A relative standard deviation (RSD) of <2% for peak area and retention time is generally acceptable.[1]

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation cluster_verification Verification Problem Observe Chromatographic Issue (e.g., Peak Tailing, Poor Resolution) Check_MP Verify Mobile Phase (Composition, pH, Freshness) Problem->Check_MP Check_Column Inspect Column (Age, Performance History, Contamination) Problem->Check_Column Check_System Examine HPLC System (Connections, Leaks, Pump Pressure) Problem->Check_System Adjust_MP Modify Mobile Phase (Adjust pH, Change Organic Modifier) Check_MP->Adjust_MP Change_Column Replace/Flush Column Check_Column->Change_Column System_Maint Perform System Maintenance Check_System->System_Maint Reinject Re-inject Standard Adjust_MP->Reinject Change_Column->Reinject System_Maint->Reinject Pass Problem Resolved Reinject->Pass Criteria Met Fail Problem Persists Reinject->Fail Criteria Not Met Fail->Problem Re-evaluate

Caption: A logical workflow for troubleshooting common HPLC issues.

References

  • Benchchem. A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • ASKkPrime LLC. Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes.
  • Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • ResearchGate. The Secrets of Good Peak Shape in HPLC.
  • Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application.
  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Benchchem. Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
  • ResearchGate. RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • MicroSolv Technology Corporation. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • SCION Instruments. HPLC Column Selection Guide.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • SIELC Technologies. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
  • Journal of Chromatographic Science. Troubleshooting in Chromatography.
  • Thermo Fisher Scientific. HPLC Troubleshooting.
  • Thermo Fisher Scientific. HPLC Troubleshooting.
  • Veeprho. Exploring the Different Mobile Phases in HPLC.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Phenomenex. Mobile Phase Selectivity.

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) of trifluoromethylated quinolines

Title: Unlocking the Pharmacophore: Structure-Activity Relationship (SAR) of Trifluoromethylated Quinolines vs. Traditional Analogs As a Senior Application Scientist, I frequently evaluate how subtle structural modificat...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking the Pharmacophore: Structure-Activity Relationship (SAR) of Trifluoromethylated Quinolines vs. Traditional Analogs

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate the success or failure of a drug candidate. The quinoline scaffold is a privileged pharmacophore, historically foundational to antimalarials like chloroquine (CQ) and emerging as a potent anticancer motif. However, the rise of multidrug resistance and metabolic liabilities necessitates structural evolution.

The strategic incorporation of the trifluoromethyl (–CF₃) group fundamentally shifts the molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison of trifluoromethylated quinolines against their non-fluorinated counterparts, detailing the causality behind these SAR shifts and providing self-validating experimental workflows for their evaluation.

The Mechanistic Rationale for Trifluoromethylation

Why substitute a standard halogen or alkyl group with –CF₃? The –CF₃ group is highly electronegative, lipophilic, and possesses a larger Van der Waals radius than a standard methyl group. When incorporated into the quinoline core (typically at the C-2, C-5, C-7, or C-8 positions), it exerts three primary pharmacological effects:

  • Metabolic Shielding: The robust C–F bonds block cytochrome P450-mediated oxidation at electron-rich sites, significantly enhancing the compound's biological half-life.

  • Lipophilicity Enhancement: It increases membrane permeability (LogP), which is an absolute requirement for penetrating the Plasmodium food vacuole or traversing tumor cell lipid bilayers.

  • Electronic Modulation: The strong electron-withdrawing nature depletes electron density from the quinoline ring. This alters the pKa of the quinoline nitrogen, optimizing its protonation state at physiological pH to improve target affinity (e.g., DNA intercalation or free heme binding).

SAR_Mechanisms QCore Quinoline Scaffold CF3 -CF3 Substitution (e.g., C-2, C-8) QCore->CF3 Lipid Increased Lipophilicity (Membrane Permeability) CF3->Lipid Elec Electron Withdrawal (Altered pKa & Binding) CF3->Elec Metab Steric Shielding (Metabolic Stability) CF3->Metab AntiMal Antimalarial Efficacy (Overcomes Efflux) Lipid->AntiMal AntiCan Anticancer Efficacy (DNA Intercalation) Elec->AntiCan Metab->AntiMal Metab->AntiCan

Pharmacological impact of -CF3 substitution on the quinoline scaffold.

Comparative SAR: Antimalarial and Anticancer Efficacy

Antimalarial Activity: Traditional 4-aminoquinolines suffer from widespread resistance due to efflux pumps (e.g., PfCRT) in Plasmodium falciparum. Introducing –CF₃ groups, as seen in the clinical standard mefloquine and novel 2,8-bis(trifluoromethyl)quinoline derivatives, circumvents this resistance mechanism (1)[1]. For instance, hybridizing a 2,8-bis(trifluoromethyl)quinoline core with a 3-methyl-1,2,4-triazole substituent yields compounds with exceptional potency (IC₅₀ = 0.083 μM against the CQ-resistant W2 clone), outperforming chloroquine by 3-fold (2)[2].

Anticancer Activity: In oncology, quinolines often target topoisomerase II or act as kinase inhibitors, where their planar structure allows for DNA intercalation. Adding –CF₃ groups significantly enhances antiproliferative activity. Compound 55,[4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline], demonstrated potent cytotoxicity against human leukemia cell lines (HL-60 and U937). The electron-withdrawing effect of the –CF₃ groups stabilizes the drug-target complex through enhanced halogen bonding and altered π-π stacking (3)[3].

Quantitative SAR Comparison Data
Compound ClassModificationTarget/ModelIC₅₀ / EfficacyReference
Chloroquine (CQ) 7-ChloroP. falciparum (W2)0.25 μMBaseline[2]
Compound 103 2,8-bis(CF₃) + TriazoleP. falciparum (W2)0.083 μM2[2]
Compound 55 2,8-bis(CF₃) + PyrazoleHL-60 Leukemia19.88 μg/mL3[3]
Mefloquine (MQ) 2,8-bis(CF₃)P. falciparumHighly Potent1[1]

Experimental Methodology: Synthesis and In Vitro SAR Validation

To ensure trustworthiness and reproducibility, the following is a self-validating protocol for the regioselective trifluoromethylation of quinolines and subsequent biological screening. Achieving C-5 or C-8 selectivity often requires specific strategies that override the natural reactivity of the quinoline nucleus (4)[4].

Step-by-Step Protocol: Copper-Catalyzed Trifluoromethylation & SAR Screening

  • Substrate Complexation: Dissolve the 8-amidoquinoline substrate in anhydrous acetonitrile. Introduce a Copper(II) catalyst (e.g., Cu(OAc)₂). The pathway involves the formation of a copper-substrate complex, directing C–H activation regioselectively to the C-5 position to form a cyclometalated intermediate (4)[4].

  • Trifluoromethylation: Add a nucleophilic trifluoromethyl source (e.g., Ruppert-Prakash reagent, TMSCF₃) under an inert atmosphere. The –CF₃ group transfers to the metal center, followed by reductive elimination to yield the C-5 trifluoromethylated product.

  • Structural Elucidation (Self-Validation): Purify via flash chromatography. Validate the precise placement of the –CF₃ group using Single Crystal X-ray Diffraction (SCXRD) and ¹⁹F-NMR. Causality note: This is a critical quality control step, as positional isomers (e.g., C-5 vs C-7) exhibit drastically different steric clashes in the target binding pocket.

  • In Vitro Efficacy Screening:

    • Antimalarial: Culture P. falciparum (W2 clone) in human erythrocytes. Dose with the synthesized compound (0.01 - 10 μM) and measure parasite viability using a SYBR Green I fluorescence assay.

    • Anticancer: Culture HL-60 cells. Apply the compound and assess cytotoxicity via MTT assay after 48 hours to determine the IC₅₀ value.

Workflow Syn Cu-Catalyzed Trifluoromethylation Pur Purification & SCXRD Validation Syn->Pur Cell In Vitro Screening (P. falciparum / HL-60) Pur->Cell SAR SAR Data Analysis (IC50 Calculation) Cell->SAR

Experimental workflow for the synthesis and SAR validation of -CF3 quinolines.

Conclusion

The transition from simple halogenated quinolines to trifluoromethylated analogs represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of the –CF₃ group, researchers can systematically overcome metabolic liabilities and efflux-mediated resistance, breathing new life into one of medicinal chemistry's most reliable scaffolds.

References

  • Is structural hybridization invoking new dimensions for antimalarial drug discovery research? - PMC.
  • Comprehensive review on current developments of quinoline-based anticancer agents - Arab Journal of Chemistry.
  • 5-(Trifluoromethyl)quinoline | 342-30-3 - Benchchem.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - MDPI.

Sources

Comparative

A Comparative Benchmarking Guide to 5-(Trifluoromethyl)quinolin-7-amine for Enzyme Inhibition

This guide provides a comprehensive framework for benchmarking the novel compound 5-(Trifluoromethyl)quinolin-7-amine against established inhibitors of key enzyme families. Designed for researchers in drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel compound 5-(Trifluoromethyl)quinolin-7-amine against established inhibitors of key enzyme families. Designed for researchers in drug discovery and chemical biology, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a rigorous comparative analysis.

Introduction: The Quinoline Scaffold in Enzyme Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, heterocyclic structure allows for diverse functionalization, enabling precise interactions with biological targets. Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects.[1][2][3] Their mechanism of action often involves the inhibition of critical enzymes.[4][5][6]

The subject of this guide, 5-(Trifluoromethyl)quinolin-7-amine, incorporates two key features: a quinoline core and a trifluoromethyl (-CF3) group. The -CF3 group is a bioisostere for a methyl group but possesses unique properties; its strong electron-withdrawing nature can significantly alter a molecule's acidity, basicity, and dipole moment, often enhancing metabolic stability and membrane permeability.[7] Notably, trifluoromethylated heterocycles are features of potent inhibitors targeting enzymes like epidermal growth factor receptor (EGFR) and other kinases.[8][9][10]

Given the broad inhibitory profile of quinoline derivatives, this guide will focus on benchmarking 5-(Trifluoromethyl)quinolin-7-amine against inhibitors of three diverse and well-validated enzyme classes: Tyrosine Kinases , Monoamine Oxidases (MAOs) , and DNA Methyltransferases (DNMTs) .

Strategic Selection of Target Enzyme Classes and Benchmark Inhibitors

The choice of enzyme classes is based on the established activities of the quinoline scaffold. A multi-target screening approach is crucial for identifying both primary activity and potential off-target effects, which is a key aspect of modern drug development.

Target Enzyme ClassRationale for SelectionBenchmark Inhibitor(s)
Tyrosine Kinases (e.g., EGFR) The quinoline core is present in many approved tyrosine kinase inhibitors (TKIs).[11][12] The -CF3 group is also a common feature in modern TKIs.[9][10]Gefitinib: A well-characterized, selective inhibitor of EGFR.[11]
Monoamine Oxidases (MAO-A & MAO-B) The aminoquinoline structure has similarities to other nitrogen-containing heterocycles known to inhibit MAOs.[] MAOIs are used to treat depression and neurodegenerative diseases.[14][15]Moclobemide: A reversible, selective inhibitor of MAO-A.[] Selegiline: An irreversible, selective inhibitor of MAO-B.[][15]
DNA Methyltransferases (e.g., DNMT1) Quinoline-based compounds have been identified as non-nucleoside inhibitors of DNMTs, which are key targets in cancer epigenetics.[4][16]SGI-1027: A known quinoline-based DNMT1 inhibitor.[16]

Experimental Design and Workflow

A systematic approach is essential for generating reliable and comparable data. The following workflow outlines the key stages of the benchmarking process, from initial screening to detailed characterization.

Overall Experimental Workflow

The following diagram illustrates the logical flow of the experimental process.

Caption: High-level workflow for inhibitor benchmarking.

Detailed Methodologies

The following protocols are provided as a foundation. Researchers should adapt them based on commercially available assay kits or specific laboratory equipment.

General Reagents and Preparation
  • Compound Stock Solutions: Prepare 10 mM stock solutions of 5-(Trifluoromethyl)quinolin-7-amine and all benchmark inhibitors in 100% DMSO. Store at -20°C.

  • Assay Buffers: Prepare all enzyme-specific assay buffers as described in the respective sections below. Ensure all components are of high purity.

  • Microplates: Use black, flat-bottom 96- or 384-well microplates for fluorescence-based assays and clear plates for absorbance-based assays.

Protocol 1: Tyrosine Kinase (EGFR) Inhibition Assay

This protocol utilizes a fluorescence-based assay to measure the phosphorylation of a synthetic peptide substrate by EGFR.

Principle: The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. A coupled enzymatic reaction converts ADP to a fluorescent product.

Step-by-Step Protocol:

  • Prepare Serial Dilutions: Create a 10-point serial dilution series of 5-(Trifluoromethyl)quinolin-7-amine and Gefitinib in assay buffer, starting from a high concentration (e.g., 100 µM). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Enzyme and Substrate Addition: To each well of a 384-well plate, add:

    • 5 µL of the diluted inhibitor or control.

    • 10 µL of a solution containing recombinant human EGFR enzyme and the poly(Glu, Tyr) 4:1 peptide substrate.

  • Initiate Kinase Reaction: Add 10 µL of an ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 25 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay). Incubate for 40 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

This is a chemiluminescent assay that measures hydrogen peroxide (H₂O₂), a byproduct of MAO activity.

Principle: MAO enzymes oxidize their substrates, producing H₂O₂. In the presence of horseradish peroxidase (HRP) and a luminol derivative, H₂O₂ generates a light signal.

G cluster_workflow MAO Assay Workflow Start Add Inhibitor, MAO Enzyme, and HRP to Plate Incubate1 Pre-incubate 15 min Start->Incubate1 AddSubstrate Add Substrate Mix (e.g., p-Tyramine + Luminol) Incubate1->AddSubstrate Incubate2 Incubate 60 min AddSubstrate->Incubate2 Read Read Chemiluminescence Incubate2->Read

Caption: Step-by-step MAO inhibition assay workflow.

Step-by-Step Protocol:

  • Prepare Serial Dilutions: Prepare separate dilution series for 5-(Trifluoromethyl)quinolin-7-amine, Moclobemide, and Selegiline as described in Protocol 1.

  • Assay Setup: In parallel plates for MAO-A and MAO-B, add the following to each well:

    • 40 µL of assay buffer.

    • 10 µL of diluted inhibitor or control.

    • 20 µL of either recombinant human MAO-A or MAO-B enzyme.

  • Pre-incubation: Incubate the plates for 15 minutes at 37°C.

  • Initiate Reaction: Add 20 µL of a substrate solution (containing the MAO substrate, HRP, and a luminol derivative) to each well.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Data Acquisition: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Calculate IC50 values as described for the EGFR assay.

Protocol 3: DNA Methyltransferase (DNMT1) Inhibition Assay

This protocol uses an ELISA-based method to detect global DNA methylation.

Principle: A synthetic DNA substrate is coated onto a plate. DNMT1 methylates the DNA in the presence of the methyl donor S-adenosylmethionine (SAM). A specific antibody recognizes the 5-methylcytosine (5-mC) mark, and a secondary HRP-conjugated antibody generates a colorimetric signal.

Step-by-Step Protocol:

  • Prepare Serial Dilutions: Prepare dilution series for 5-(Trifluoromethyl)quinolin-7-amine and SGI-1027.

  • Assay Setup: To wells of a DNA-coated plate, add:

    • Recombinant human DNMT1 enzyme.

    • The diluted inhibitor or control.

    • SAM (S-adenosylmethionine).

  • Enzymatic Reaction: Incubate the plate for 2 hours at 37°C.

  • Washing: Wash the plate three times with a wash buffer to remove non-bound components.

  • Antibody Incubation: Add the anti-5-mC primary antibody and incubate for 90 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 60 minutes.

  • Washing: Repeat the wash step.

  • Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops. Stop the reaction with a stop solution (which turns the color yellow).

  • Data Acquisition: Read the absorbance at 450 nm.

  • Data Analysis: Calculate IC50 values. A decrease in absorbance corresponds to inhibition of DNMT1.

Comparative Data Summary

The primary output of this guide is a quantitative comparison of inhibitory potency. All IC50 values should be presented in a clear, tabular format.

Table 1: Comparative IC50 Values (µM) of 5-(Trifluoromethyl)quinolin-7-amine and Benchmark Inhibitors

CompoundEGFR IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)DNMT1 IC50 (µM)
5-(Trifluoromethyl)quinolin-7-amine Experimental ValueExperimental ValueExperimental ValueExperimental Value
Gefitinib Experimental Value>100>100>100
Moclobemide >100Experimental Value>50>100
Selegiline >100>50Experimental Value>100
SGI-1027 >100>100>100Experimental Value

Note: ">" indicates an IC50 value greater than the highest concentration tested, signifying low or no activity. Experimental values are to be determined through the protocols outlined above.

Interpretation and Further Steps

The data generated will provide a preliminary profile of 5-(Trifluoromethyl)quinolin-7-amine's inhibitory activity and selectivity.

  • Potency: A low IC50 value against a specific enzyme indicates high potency. Compare the experimental value for the test compound directly with the benchmark inhibitor for that target.

  • Selectivity: Compare the IC50 values across the different enzyme targets. A compound with a significantly lower IC50 for one enzyme over the others is considered selective. For example, if the EGFR IC50 is in the nanomolar range while MAO and DNMT1 IC50s are in the high micromolar range, the compound is selective for EGFR.

  • Next Steps: If potent and selective activity is observed, further studies are warranted. These include mechanism of action studies (e.g., determining if inhibition is competitive, non-competitive, or uncompetitive) and testing in cell-based assays to confirm activity in a more biological context.

This guide provides a robust starting point for characterizing 5-(Trifluoromethyl)quinolin-7-amine. By adhering to these principles of rigorous benchmarking and systematic analysis, researchers can effectively position this novel compound within the landscape of known enzyme inhibitors.

References

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC. [Link]

  • Wang, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. RSC Publishing. [Link]

  • Wang, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. East China Normal University. [Link]

  • Cleveland Clinic. (2026). Monoamine Oxidase Inhibitors (MAOIs): What They Are & Uses. [Link]

  • Wikipedia. (2023). Monoamine oxidase inhibitor. [Link]

  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]

  • ResearchGate. (n.d.). List of tyrosine kinase inhibitors (TKIs) and their targets. [Link]

  • IJCRT.org. (2024). INTEGRATING QUINOLINE CHEMISTRY INTO ANTIHYPERTENSIVE DRUG DISCOVERY: PROGRESS AND PROSPECTIVES. [Link]

  • Taylor & Francis. (n.d.). Tyrosine kinase inhibitors – Knowledge and References. [Link]

  • NIH National Center for Biotechnology Information. (2025). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. [Link]

  • Wikipedia. (2023). Tyrosine kinase inhibitor. [Link]

  • GoodRx. (2025). What Are Tyrosine Kinase Inhibitors? Uses, Types, and More. [Link]

  • NIH PubChem. (n.d.). 5-(Trifluoromethyl)quinolin-7-amine. [Link]

  • van der Wekken, A. J., et al. (2009). Tyrosine kinase inhibitors: Multi-targeted or single-targeted? PMC. [Link]

  • ResearchGate. (2006). Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. [Link]

  • Li, Z., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. PMC. [Link]

  • Deng, M., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. [Link]

  • Taylor & Francis. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]

  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [Link]

  • MDPI. (2020). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. [Link]

  • Deng, W., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. [Link]

Sources

Validation

Confirming molecular structure of quinoline derivatives by X-ray crystallography

The Definitive Guide to Structural Elucidation of Quinoline Derivatives: SCXRD vs. MicroED vs. NMR Quinolines and their derivatives—particularly polycyclic azaheterocycles like benzo[f]quinolines—are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Structural Elucidation of Quinoline Derivatives: SCXRD vs. MicroED vs. NMR

Quinolines and their derivatives—particularly polycyclic azaheterocycles like benzo[f]quinolines—are privileged scaffolds in medicinal chemistry. They form the backbone of antimalarials, anticancer agents, and recently, highly potent SARS-CoV-2 papain-like protease (PLpro) inhibitors[1]. For drug development professionals, determining the exact three-dimensional atomic arrangement of these molecules, including the absolute configuration of chiral centers and polymorphic packing, is a strict regulatory prerequisite for IND/NDA filings.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Solution-State Nuclear Magnetic Resonance (NMR) for the structural confirmation of quinoline derivatives, providing field-proven, self-validating protocols for rigorous crystallographic analysis.

Comparative Analysis: Modalities for Structural Confirmation

While 2D-NMR and Mass Spectrometry (MS) are standard for confirming chemical connectivity in solution, they cannot unambiguously resolve 3D crystal lattices or absolute stereochemistry without complex, computationally intensive modeling.

Historically, SCXRD has served as the gold standard for absolute structural elucidation[2]. However, quinoline derivatives pose a unique physical challenge: their planar, aromatic geometry drives strong intermolecular π−π stacking. This often results in the rapid formation of fragile, twinned, needle-like crystals that diffract poorly under X-rays. To solve this, MicroED has emerged as a disruptive alternative. Because electrons interact with matter much more strongly than X-rays, MicroED can determine structures from femtogram-to-picogram quantities of nanocrystalline powder, bypassing the need for large single crystals[3],[4].

Quantitative Performance Comparison
Analytical TechniqueResolution RangeMin. Sample RequirementAbsolute ConfigurationPrimary LimitationTime-to-Result
SCXRD 0.7 – 0.8 Å> 10 μm single crystalYes (via anomalous dispersion)Requires large, high-quality crystalsDays to Weeks
MicroED 0.8 – 1.1 Å< 1 mg (100 nm crystals)Difficult (dynamical scattering)Specialized software/hardware needed< 1 Day
2D-NMR N/A2 – 5 mgNo (Relative stereochemistry only)Cannot resolve 3D crystal latticeHours

Causality in Analytical Selection

As an application scientist, choosing the right technique requires understanding the physical limitations of your sample.

Why choose SCXRD over MicroED if the latter requires less sample? MicroED relies on electron scattering, which introduces significant dynamical scattering effects. This makes the precise location of hydrogen atoms and the determination of absolute configuration (chirality) highly challenging compared to SCXRD[3]. If your novel quinoline derivative features multiple chiral centers critical to target binding (such as occupying the Val70Ub site in PLpro[1]), optimizing crystallization for SCXRD is mandatory. Conversely, MicroED is the strategic choice for rapid polymorph screening of anhydrous crystal forms or when synthetic yields are extremely low (<1 mg)[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Failure at any validation checkpoint requires returning to the previous step, ensuring that only high-fidelity data reaches the refinement stage.

Protocol A: Controlled Vapor Diffusion Crystallization of Quinolines

Causality: Slow evaporation often leads to supersaturation spikes, causing rapid nucleation of twinned crystals. Vapor diffusion slowly increases the supersaturation level, keeping the system in the metastable zone where nucleation is suppressed but controlled crystal growth is favored[2].

  • Dissolution: Dissolve 2–5 mg of the quinoline derivative in 0.5 mL of a good solvent (e.g., dichloromethane or ethyl acetate).

  • Filtration: Filter the solution through a 0.22 μm PTFE syringe filter into a 1-dram inner glass vial. Causality: Filtration removes heterogeneous nucleation sites (e.g., microscopic dust), forcing the system to rely on homogeneous nucleation, which yields fewer but larger, higher-quality crystals.

  • Diffusion Setup: Place the open inner vial inside a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., n-hexane). Cap the outer vial tightly.

  • Incubation: Incubate at a stable 20°C in a vibration-free environment for 3–7 days.

  • Self-Validation Checkpoint: Harvest a crystal and observe it under a polarizing optical microscope. Rotate the stage 360°. If the crystal completely extinguishes (turns pitch black) exactly four times (every 90°), it is a single, continuous crystal lattice. If it shows a patchwork of light and dark domains, it is twinned and fails validation; the batch must be recrystallized.

Protocol B: SCXRD Data Collection & Refinement
  • Mounting: Submerge the validated crystal in perfluoropolyether (Paratone) oil to displace air and moisture, then mount it on a polyimide cryoloop.

  • Flash-Cooling: Flash-cool the crystal to 100 K directly on the diffractometer using a nitrogen cold stream. Causality: Flash-cooling freezes the Paratone oil into a rigid glass, securing the crystal without exerting mechanical stress. It also minimizes atomic thermal vibrations (B-factors), significantly increasing high-angle diffraction intensity and protecting the sample from radiation damage.

  • Data Collection: Collect diffraction frames using Cu-Kα ( λ=1.5418 Å) radiation. Causality: For quinoline derivatives containing only light atoms (C, H, N, O), Cu-Kα is selected over Mo-Kα to maximize the anomalous scattering signal needed to determine absolute configuration.

  • Refinement & Self-Validation Checkpoint: Integrate the data, solve the phase problem using intrinsic phasing, and refine the structural model using least-squares minimization. The structural model is validated by three internal metrics:

    • R1 Value: Must be < 0.05 (indicating >95% agreement between the calculated model and experimental data).

    • Goodness-of-Fit (GoF): Must approach 1.0.

    • Flack Parameter: Must be ~0.0 (with an esd < 0.1) to conclusively self-validate the absolute stereochemistry of the chiral centers.

Decision Workflow Visualization

Workflow Start Synthesized Quinoline Derivative Assess Assess Crystal Habit & Sample Quantity Start->Assess SCXRD SCXRD (Single-Crystal X-ray) Assess->SCXRD > 10 μm High Quality MicroED MicroED (Electron Diffraction) Assess->MicroED < 1 μm Nanocrystals NMR 2D-NMR / MS (Solution State) Assess->NMR Amorphous Liquid OutSCXRD Absolute Configuration & 3D Packing SCXRD->OutSCXRD OutMicroED High-Res Structure (H-atoms challenging) MicroED->OutMicroED OutNMR Chemical Connectivity (No 3D Lattice) NMR->OutNMR

Decision matrix for the structural elucidation of quinoline derivatives.

References

  • Application Notes and Protocols for X-ray Crystallography of Novel Benzo[f]quinoline Derivatives . BenchChem.2

  • Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates . Nature Communications (PMC). 1

  • SCXRD vs MicroED Comparison for Crystallography Research . Creative Biostructure. 3

  • Small Molecule Structure Determination . NanoImaging Services. 4

Sources

Safety & Regulatory Compliance

Safety

5-(Trifluoromethyl)quinolin-7-amine proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both rigorous scientific standards and stringent environmental regulations. When dealing with 5-(Tri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both rigorous scientific standards and stringent environmental regulations. When dealing with 5-(Trifluoromethyl)quinolin-7-amine (CAS: 1447606-61-2)[1], we are managing a compound that sits at the intersection of two high-risk categories: it is both a fluorinated organic compound and an aromatic amine. Proper disposal is not just a matter of regulatory compliance; it is a critical component of laboratory safety and environmental stewardship.

Here is the comprehensive, self-validating operational guide for the safe handling and disposal of this compound.

Chemical Profiling & Mechanistic Hazards

To design an effective disposal strategy, we must first understand the causality behind the compound's hazards:

  • The Quinolin-7-amine Core: Aromatic amines are highly reactive. Biologically, they can undergo metabolic activation (e.g., N-hydroxylation by hepatic cytochrome P450 enzymes) to form electrophilic species that bind to DNA, making them potential mutagens and carcinogens. This dictates that all handling and disposal must occur within a closed system or a certified chemical fume hood to prevent the inhalation of aerosolized powders.

  • The Trifluoromethyl ( CF3​ ) Group: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard low-temperature incineration is insufficient to break this bond and can lead to the release of toxic, volatile fluorinated byproducts. Therefore, waste containing this compound must be routed to a Treatment, Storage, and Disposal Facility (TSDF) capable of high-temperature incineration (>1000°C) equipped with alkaline wet scrubbers to neutralize the resulting hydrofluoric acid (HF) gas[2].

Self-Validating Disposal Protocol

The following step-by-step methodology ensures that your waste streams remain compliant, safe, and cost-effective.

Step 1: Source Characterization and Segregation

  • Action: Isolate 5-(Trifluoromethyl)quinolin-7-amine waste from non-halogenated organic waste (e.g., ethanol, hexane, ethyl acetate) immediately at the point of generation[3].

  • Validation: Check the waste log. If a non-halogenated solvent mixture is contaminated with even trace amounts of this fluorinated compound, the entire container must be classified as halogenated[4]. Commingling unnecessarily increases the volume of waste requiring expensive high-temperature incineration.

Step 2: Liquid Waste Containment

  • Action: Pour liquid waste into a 4-liter white poly bottle or a 5-gallon high-density polyethylene (HDPE) carboy[3].

  • Validation: Verify the water content. For organic waste streams, ensure the mixture contains less than 20% water[5]. High water content lowers the heat of combustion during incineration, requiring the TSDF to use supplemental fuel, which drastically increases your laboratory's disposal costs.

Step 3: Solid Waste Management

  • Action: Place contaminated consumables (pipette tips, weighing boats, heavily soiled gloves) into a dedicated solid hazardous waste bin[6].

  • Validation: Ensure the waste is double-bagged in clear, heavy-duty polyethylene bags. This prevents the puncture of the bag and the subsequent aerosolization of residual fine powders. Do not mix with sharps or broken glass, as these require separate puncture-proof containment[6].

Step 4: Labeling and SAA Storage

  • Action: Affix a immediately upon the first drop of waste entering the container[3].

  • Validation: Confirm that the "Halogenated Solvents" and "Toxic" hazard boxes are checked. Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment, keeping it tightly closed unless actively adding waste[3].

Quantitative Waste Stream Parameters

To streamline your laboratory's logistics, utilize the following table to categorize and manage your waste streams effectively.

Waste Stream CategoryPrimary ContainerMax Water ContentIncompatible MaterialsDisposal Endpoint
Halogenated Organic Liquid White HDPE Carboy< 20%Strong bases, alkali metals, non-halogenated solventsHigh-Temp Incineration (with HF Scrubbers)
Halogenated Aqueous Liquid White HDPE Carboy> 80%Water-reactive chemicalsSpecialized Aqueous Treatment / Incineration
Contaminated Solids Double-bagged PEN/ASharps, broken glassSolid Hazardous Waste Incineration
Contaminated Sharps Puncture-proof BinN/ALiquid waste, general trashSpecialized Sharps Incineration

Regulatory Compliance & TSDF Logistics

Under the Resource Conservation and Recovery Act (RCRA), the is aggressively expanding its regulatory oversight of fluorinated compounds[7]. While 5-(Trifluoromethyl)quinolin-7-amine is a specific research chemical, its disposal falls squarely under the strict purview of halogenated organic waste management[8].

TSDFs handling this waste must comply with stringent corrective action requirements to ensure fluorinated constituents do not leach into groundwater or escape as fugitive emissions[9]. By strictly adhering to the segregation and labeling protocols outlined above, your laboratory ensures uninterrupted compliance with evolving EPA mandates and avoids severe financial penalties associated with improper disposal.

Workflow Visualization

WasteWorkflow Start 5-(Trifluoromethyl)quinolin-7-amine Waste Generation State Physical State? Start->State Solid Solid Waste (Powder, Vials, PPE) State->Solid Solid Liquid Liquid Waste (Solutions, Extracts) State->Liquid Liquid SolBin Contaminated Solids Bin (Double-bagged) Solid->SolBin LiqType Solvent Type? Liquid->LiqType Org Halogenated Organic Waste (<20% Water) LiqType->Org Organic Aq Halogenated Aqueous Waste (>80% Water) LiqType->Aq Aqueous Incineration High-Temperature Incineration (EPA/RCRA Compliant TSDF) Org->Incineration Aq->Incineration SolBin->Incineration

Fig 1. Decision tree for the segregation and disposal of fluorinated aromatic amine waste.

References

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Campus Operations". Available at: [Link]

  • UNSW Sydney. "Laboratory Hazardous Waste Disposal Guideline – HS321". Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials". Available at:[Link]

  • University of Otago. "Laboratory chemical waste disposal guidelines". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)quinolin-7-amine
Reactant of Route 2
Reactant of Route 2
5-(Trifluoromethyl)quinolin-7-amine
© Copyright 2026 BenchChem. All Rights Reserved.